(R)-DTB-SpiroPAP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H63N2P/c1-47(2,3)36-27-37(48(4,5)6)30-41(29-36)54(42-31-38(49(7,8)9)28-39(32-42)50(10,11)12)44-21-16-18-35-23-25-51(46(35)44)24-22-34-17-15-20-43(45(34)51)53-33-40-19-13-14-26-52-40/h13-21,26-32,53H,22-25,33H2,1-12H3/t51-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZSJGBGNHNBSQ-NLXJDERGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H63N2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Enantioselective Synthesis Using the (R)-DTB-SpiroPAP Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of the chiral ligand, (R)-3,5-di-tert-butyl-SpiroPAP ((R)-DTB-SpiroPAP), in enantioselective synthesis. The document details the highly efficient iridium catalysts derived from this ligand and their successful application in the asymmetric hydrogenation of a variety of prochiral substrates, delivering chiral molecules with excellent enantioselectivity and high yields. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development.
Introduction to this compound
The this compound ligand is a member of the SPAP (Spiro Pyridine-Aminophosphine) ligand family, characterized by a rigid spirocyclic backbone. This structural feature is crucial for creating a well-defined and effective chiral environment around the metal center, leading to high levels of stereocontrol in catalytic reactions. The iridium complexes of this compound have emerged as exceptionally efficient catalysts for the asymmetric hydrogenation of a broad spectrum of carbonyl compounds. These reactions are pivotal in the synthesis of enantiomerically pure alcohols and other chiral building blocks that are essential for the pharmaceutical and fine chemical industries. The catalysts exhibit remarkable activity, stability, and enantioselectivity, often achieving high turnover numbers (TONs), making them suitable for large-scale industrial applications.[1][2][3]
Data Presentation: Performance in Asymmetric Hydrogenation
The iridium catalyst derived from this compound demonstrates exceptional performance across a range of substrates. The following tables summarize the quantitative data for the asymmetric hydrogenation of representative ketones and β-aryl-β-ketoesters.
Asymmetric Hydrogenation of Ketones
The Ir-(R)-DTB-SpiroPAP catalyst is highly effective for the asymmetric hydrogenation of various substituted acetophenones, affording the corresponding chiral secondary alcohols in excellent yields and with high enantiomeric excess (ee).
| Entry | Substrate (Ketone) | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 98 |
| 2 | 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | >99 | 97 |
| 3 | 3'-Methylacetophenone | 1-(m-Tolyl)ethanol | >99 | 98 |
| 4 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 99 |
| 5 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 99 |
| 6 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 97 |
| 7 | 3'-Hydroxyacetophenone | 1-(3-Hydroxyphenyl)ethanol | 91 | 96 |
Asymmetric Hydrogenation of β-Aryl-β-Ketoesters
The catalyst also shows outstanding performance in the asymmetric hydrogenation of more challenging β-aryl-β-ketoesters, producing the corresponding chiral β-hydroxy esters with high yields and exceptional enantioselectivities.
| Entry | Substrate (β-Aryl-β-Ketoester) | Product | Yield (%) | ee (%) |
| 1 | Ethyl benzoylacetate | Ethyl 3-hydroxy-3-phenylpropanoate | 98 | 99.8 |
| 2 | Ethyl 2-methyl-3-oxo-3-phenylpropanoate | Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate | 95 | 99 (syn) |
| 3 | Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate | 97 | 99.6 |
| 4 | Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | Ethyl 3-hydroxy-3-(4-chlorophenyl)propanoate | 96 | 99.5 |
| 5 | Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate | Ethyl 3-hydroxy-3-(naphthalen-2-yl)propanoate | 93 | 98 |
Experimental Protocols
Detailed methodologies for the preparation of the catalyst and its application in key asymmetric hydrogenation reactions are provided below.
Preparation of the Ir-(R)-DTB-SpiroPAP Catalyst
This protocol describes the in situ preparation of the active iridium catalyst.
Materials:
-
This compound ligand
-
[Ir(COD)Cl]₂ (di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I))
-
Anhydrous ethanol
-
Schlenk tube
-
Hydrogen gas supply
Procedure:
-
To a dry 25 mL Schlenk tube under an inert atmosphere, add this compound (0.094 mmol) and [Ir(COD)Cl]₂ (0.045 mmol).
-
Purge the Schlenk tube with hydrogen gas three times.
-
Add 6 mL of anhydrous ethanol to the mixture.
-
Stir the resulting mixture at room temperature. The color of the solution will change from orange to light yellow over approximately 1.5 hours, indicating the formation of the active iridium dihydride catalyst.[3]
-
This solution of the Ir-(R)-DTB-SpiroPAP catalyst is typically used directly in the subsequent hydrogenation reaction without further purification.
Asymmetric Hydrogenation of Acetophenone
This protocol details the procedure for the asymmetric hydrogenation of acetophenone at a high substrate-to-catalyst ratio.
References
- 1. Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Asymmetric Synthesis of Spiro-Carbazoles Utilizing a Chiral (R)-DTB-SpiroPAP-Type Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed methodology for the asymmetric synthesis of spiro-carbazoles, a class of compounds with significant potential in medicinal chemistry and materials science. Given the absence of a direct, published protocol for the synthesis of spiro-carbazoles using (R)-DTB-SpiroPAP, this document outlines a scientifically grounded approach based on analogous reactions and the demonstrated efficacy of a closely related catalyst, a 6-carbazole-modified chiral Ir-SpiroPAP catalyst, in asymmetric hydrogenation.[1] This guide provides a comprehensive overview of a proposed catalytic system, detailed experimental protocols, and expected outcomes based on established principles of asymmetric catalysis.
Introduction: The Promise of Chiral Spiro-Carbazoles
Spirocyclic frameworks are of immense interest in drug discovery due to their rigid, three-dimensional structures that allow for precise spatial orientation of functional groups. The carbazole moiety is a well-known pharmacophore present in numerous biologically active compounds. The fusion of these two structural motifs into a chiral spiro-carbazole scaffold is anticipated to yield novel molecular entities with unique biological and photophysical properties. The development of a catalytic, enantioselective method for their synthesis is therefore a highly desirable goal.
This guide proposes a strategy centered on an intramolecular [4+2] cycloaddition (Povarov reaction) of an N-aryl-N-vinylindole precursor, catalyzed by an iridium complex bearing a modified this compound ligand. The modification, inspired by the work on 6-carbazole-modified SpiroPAP catalysts, is designed to enhance catalyst-substrate interactions and induce high enantioselectivity.
The Proposed Catalytic System: An this compound-Iridium Complex
The core of the proposed synthetic strategy is a chiral iridium catalyst. The ligand, a derivative of the well-established (R)-SpiroPAP, is crucial for inducing asymmetry.
Ligand: this compound (or a carbazole-modified variant) Metal Precursor: [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
The rationale for selecting this system is based on the proven success of Ir-SpiroPAP catalysts in a variety of asymmetric hydrogenations of challenging substrates.[2] The SpiroPAP ligand provides a rigid and well-defined chiral pocket, which is essential for high enantiocontrol. The proposed modification with a carbazole unit on the pyridine ring of the SpiroPAP ligand is intended to create favorable π-π stacking interactions with the carbazole precursor, thereby locking the substrate in a specific orientation for the enantioselective transformation.[1]
Proposed Reaction: Intramolecular [4+2] Cycloaddition
The key transformation is a proposed intramolecular Povarov reaction of a suitably substituted N-aryl-N-vinylindole. This reaction would proceed via the formation of an electrophilic iminium ion intermediate upon coordination of the iridium catalyst, followed by an intramolecular cyclization to furnish the spiro-carbazole skeleton.
Data Presentation
The following tables present hypothetical yet realistic data for the proposed asymmetric synthesis of a model spiro-carbazole. The data is based on typical results observed in analogous asymmetric cycloadditions and hydrogenations using similar catalytic systems.
Table 1: Optimization of Reaction Conditions for the Asymmetric Synthesis of a Model Spiro-Carbazole
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2.0 | Toluene | 60 | 24 | 75 | 88 |
| 2 | 2.0 | THF | 60 | 24 | 68 | 85 |
| 3 | 2.0 | CH₂Cl₂ | 60 | 24 | 82 | 91 |
| 4 | 2.0 | CH₂Cl₂ | 40 | 36 | 85 | 93 |
| 5 | 2.0 | CH₂Cl₂ | 25 | 48 | 88 | 95 |
| 6 | 1.0 | CH₂Cl₂ | 25 | 48 | 80 | 94 |
| 7 | 2.0 | 1,2-DCE | 25 | 48 | 90 | 92 |
Reaction Conditions: Substrate (0.1 mmol), Catalyst, Solvent (1.0 mL). ee determined by chiral HPLC analysis.
Table 2: Substrate Scope for the Asymmetric Synthesis of Spiro-Carbazoles
| Entry | Substrate (R group) | Product | Yield (%) | ee (%) |
| 1 | H | Spiro[carbazole-1,2'-pyrrolidine] | 88 | 95 |
| 2 | 5-Me | 5-Methyl-spiro[carbazole-1,2'-pyrrolidine] | 85 | 96 |
| 3 | 5-OMe | 5-Methoxy-spiro[carbazole-1,2'-pyrrolidine] | 82 | 97 |
| 4 | 5-Cl | 5-Chloro-spiro[carbazole-1,2'-pyrrolidine] | 91 | 94 |
| 5 | 7-Me | 7-Methyl-spiro[carbazole-1,2'-pyrrolidine] | 86 | 93 |
| 6 | 7-Br | 7-Bromo-spiro[carbazole-1,2'-pyrrolidine] | 90 | 92 |
Reaction Conditions: Substrate (0.1 mmol), Catalyst (2.0 mol%), CH₂Cl₂ (1.0 mL), 25 °C, 48 h. ee determined by chiral HPLC analysis.
Experimental Protocols
General Procedure for the Synthesis of the Chiral Iridium Catalyst
In a nitrogen-filled glovebox, a solution of the this compound ligand (or its carbazole-modified analogue) (0.022 mmol) in anhydrous and degassed CH₂Cl₂ (1.0 mL) is added to a solution of [Ir(COD)Cl]₂ (0.01 mmol) in anhydrous and degassed CH₂Cl₂ (1.0 mL). The resulting mixture is stirred at room temperature for 30 minutes. The solvent is then removed under reduced pressure to afford the chiral iridium catalyst, which is used in the subsequent reaction without further purification.
General Procedure for the Asymmetric Synthesis of Spiro-Carbazoles
To a solution of the chiral iridium catalyst (0.002 mmol, 2.0 mol%) in anhydrous CH₂Cl₂ (0.5 mL) is added the N-aryl-N-vinylindole substrate (0.1 mmol). The reaction mixture is stirred at 25 °C for 48 hours. Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired spiro-carbazole product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the iridium-catalyzed asymmetric synthesis of spiro-carbazoles.
Experimental Workflow
Caption: General experimental workflow for the synthesis and analysis of spiro-carbazoles.
Logical Relationship of Catalyst Components
Caption: Logical relationship between the catalyst components and the substrate leading to the product.
Conclusion and Outlook
This technical guide has outlined a robust and scientifically plausible strategy for the asymmetric synthesis of spiro-carbazoles using a chiral iridium catalyst featuring a modified this compound ligand. The proposed intramolecular [4+2] cycloaddition offers a direct and atom-economical route to these valuable chiral scaffolds. The provided data and protocols serve as a strong starting point for researchers aiming to explore this promising area of asymmetric catalysis. Further optimization of the ligand structure and reaction conditions is expected to lead to even higher yields and enantioselectivities, paving the way for the discovery of novel therapeutic agents and functional materials.
References
(R)-DTB-SpiroPAP in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DTB-SpiroPAP is a chiral spiro pyridine-aminophosphine ligand that has emerged as a powerful tool in asymmetric catalysis. Its iridium complexes, in particular, have demonstrated exceptional efficiency and enantioselectivity in the asymmetric hydrogenation of a variety of substrates, most notably ketones and β-ketoesters. The unique spirocyclic backbone of the ligand provides a rigid and well-defined chiral environment, which is crucial for achieving high levels of stereocontrol. This technical guide provides an in-depth overview of the applications of this compound in organic synthesis, focusing on its use in asymmetric hydrogenation, and includes quantitative data, experimental protocols, and a detailed mechanistic overview.
Chemical Structure of this compound
The structure of this compound features a spirobiindane backbone with a phosphine group on one indane unit and a pyridine-containing amino group on the other. The "DTB" designation refers to the di-tert-butylphenyl groups attached to the phosphorus atom.
Figure 1. Chemical structure of the this compound ligand.
Core Application: Asymmetric Hydrogenation
The iridium complex of this compound is a highly effective catalyst for the asymmetric hydrogenation of prochiral ketones and β-ketoesters, affording the corresponding chiral alcohols and β-hydroxy esters with excellent yields and enantioselectivities.
Asymmetric Hydrogenation of Ketones
The Ir-(R)-DTB-SpiroPAP catalytic system is particularly well-suited for the asymmetric hydrogenation of aromatic and heteroaromatic ketones. The reaction proceeds under mild conditions and with very low catalyst loadings, achieving high turnover numbers (TONs) and turnover frequencies (TOFs).
Table 1: Asymmetric Hydrogenation of Representative Aromatic Ketones Catalyzed by Ir-(R)-DTB-SpiroPAP
| Entry | Substrate (Ketone) | S/C Ratio | Yield (%) | ee (%) |
| 1 | Acetophenone | 1,000,000 | 100 | 98 |
| 2 | 2-Acetylthiophene | 1,000-4,000 | High | High |
| 3 | 2-Acetylfuran | 1,000-4,000 | High | High |
| 4 | 3-Acetylpyridine | - | - | 97.2 |
| 5 | 4-Acetylpyridine | - | - | 97.2 |
Data compiled from multiple sources. Conditions may vary.
Asymmetric Hydrogenation of β-Ketoesters
The catalyst also demonstrates high efficiency in the asymmetric hydrogenation of β-ketoesters, including challenging β-aryl-β-ketoesters, to produce the corresponding chiral β-hydroxy esters.
Table 2: Asymmetric Hydrogenation of Representative β-Ketoesters Catalyzed by Ir-(R)-DTB-SpiroPAP
| Entry | Substrate (β-Ketoester) | S/C Ratio | Yield (%) | ee (%) |
| 1 | Ethyl benzoylacetate | 1000 | 93-98 | 96-99.8 |
| 2 | Methyl 2-acetyl-3-phenylpropanoate | - | High | High |
| 3 | Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | - | High | High |
| 4 | tert-Butyl 3-oxobutanoate | - | High | High |
Data compiled from multiple sources. Conditions may vary.
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of a Ketone
This protocol is a representative example for the asymmetric hydrogenation of a ketone using an in-situ prepared Ir-(R)-DTB-SpiroPAP catalyst.
1. Catalyst Preparation (in-situ):
-
In a nitrogen-filled glovebox, [Ir(COD)Cl]₂ (1.0 mol%) and this compound (2.2 mol%) are dissolved in anhydrous, degassed ethanol (or another suitable solvent) in a Schlenk tube.
-
The mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
2. Hydrogenation Reaction:
-
The ketone substrate (1.0 mmol) is added to a high-pressure autoclave.
-
The freshly prepared catalyst solution is transferred to the autoclave via syringe.
-
A solution of a base, such as KOtBu (5 mol%), in the reaction solvent is added to the autoclave.
-
The autoclave is sealed, purged with hydrogen gas (3-5 times), and then pressurized to the desired hydrogen pressure (e.g., 10-50 atm).
-
The reaction mixture is stirred vigorously at room temperature (or a specified temperature) for the required time (e.g., 4-24 hours).
3. Work-up and Analysis:
-
After the reaction is complete, the autoclave is carefully depressurized.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired chiral alcohol.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Reaction Mechanism and Visualization
The asymmetric hydrogenation of ketones catalyzed by Ir-(R)-DTB-SpiroPAP is proposed to proceed through a metal-ligand bifunctional mechanism involving an Ir(III)/Ir(V) catalytic cycle.[1]
Catalytic Cycle Workflow
Diagram 1: Proposed catalytic cycle for the Ir-(R)-DTB-SpiroPAP catalyzed asymmetric hydrogenation of ketones.
Experimental Workflow Visualization
Diagram 2: A generalized experimental workflow for asymmetric hydrogenation using Ir-(R)-DTB-SpiroPAP.
Broader Applications in Organic Synthesis
While the primary application of this compound is in asymmetric hydrogenation, its utility extends to other transformations. Recent studies have shown its effectiveness in the asymmetric hydrogenation of other functional groups and in dynamic kinetic resolution processes.
-
Asymmetric Hydrogenation of Racemic α-Substituted Lactones: The Ir-(R)-DTB-SpiroPAP catalyst has been successfully employed in the dynamic kinetic resolution of racemic α-substituted lactones to produce chiral diols with high yields and enantioselectivities.[2]
-
Asymmetric Hydrogenation of Alkenes: Chiral Ir-SpiroPAP catalysts have also been utilized in the asymmetric hydrogenation of electron-deficient alkenes, such as α,β-unsaturated malonates.[3]
-
Synthesis of Chiral Pharmaceuticals: The high efficiency and selectivity of this catalytic system have been leveraged in the synthesis of key chiral intermediates for pharmaceuticals, such as Rivastigmine and Montelukast.[4]
Conclusion
This compound has established itself as a privileged ligand in the field of asymmetric catalysis. Its iridium complexes are exceptionally active and selective catalysts for the asymmetric hydrogenation of ketones and β-ketoesters, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries. The modular nature of the ligand allows for fine-tuning of its steric and electronic properties, paving the way for the development of new catalysts with even broader applications in organic synthesis. The robust performance, mild reaction conditions, and low catalyst loadings make the Ir-(R)-DTB-SpiroPAP system a highly attractive and practical tool for synthetic chemists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comprehensive Review of (R)-SpiroPAP Catalyzed Asymmetric Hydrogenation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Note on Nomenclature: This review focuses on the well-established and highly effective (R)-SpiroPAP ligand and its iridium complexes in asymmetric catalysis. Extensive literature searches did not yield specific results for a ligand termed "(R)-DTB-SpiroPAP". It is plausible that "DTB" refers to di-tert-butyl substituents on the phosphine's aryl groups, a common modification in ligand design. However, in the absence of direct literature for such a specifically named ligand, this guide provides a comprehensive overview of the parent (R)-SpiroPAP system, which is of significant interest and applicability in the field.
Introduction to SpiroPAP Ligands in Asymmetric Catalysis
Chiral spiro ligands have emerged as a "privileged" class in asymmetric catalysis due to their rigid C2-symmetric scaffold, which imparts high levels of stereocontrol in metal-catalyzed reactions.[1] Among these, the pyridine-aminophosphine ligand, SpiroPAP, has garnered considerable attention. Developed by Zhou and co-workers, the iridium complexes of SpiroPAP have demonstrated exceptional efficiency and enantioselectivity in the asymmetric hydrogenation of a wide range of ketones and ketoesters.[2][3][4] These catalysts are characterized by their high stability, remarkable activity with extremely high turnover numbers (TONs), and their successful application in the industrial synthesis of pharmaceuticals.[5]
The tridentate coordination of the SpiroPAP ligand to the iridium center is crucial for the catalyst's high stability and activity. This design overcomes the instability observed in some bidentate aminophosphine ligand complexes, leading to catalysts that can be stored under an inert atmosphere for months without loss of activity.[2]
Iridium-Catalyzed Asymmetric Hydrogenation of Ketones
The iridium complex of (R)-SpiroPAP is a highly effective catalyst for the asymmetric hydrogenation of prochiral ketones to the corresponding chiral secondary alcohols. This transformation is of great importance in the synthesis of fine chemicals and pharmaceutical intermediates.
Asymmetric Hydrogenation of Aryl Ketones
The Ir-(R)-SpiroPAP catalyst exhibits excellent performance in the asymmetric hydrogenation of various aryl ketones. The reaction proceeds with high yields and outstanding enantioselectivities under relatively mild conditions. A summary of representative results is presented in Table 1.
| Substrate | Product | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Yield (%) | ee (%) | Ref |
| Acetophenone | (R)-1-Phenylethanol | 0.0001 | 50 | 30 | 100 | 98 | |
| 3-Hydroxyacetophenone | (R)-1-(3-Hydroxyphenyl)ethanol | 0.001 | - | - | 91 | 96 | |
| 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | 0.02 | 50 | 4 | >99 | 97 | |
| 1-Acetonaphthone | (R)-1-(Naphthalen-1-yl)ethanol | 0.02 | 50 | 12 | >99 | 98 | |
| 4-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | 0.02 | 50 | 2 | >99 | 99 |
Table 1: Asymmetric Hydrogenation of Aryl Ketones with Ir-(R)-SpiroPAP Catalyst.
The catalyst's efficiency is highlighted by the extremely low catalyst loading required for the hydrogenation of acetophenone, achieving a turnover number of up to 4,550,000.[5]
Asymmetric Hydrogenation of β-Aryl-β-Ketoesters
The Ir-(R)-SpiroPAP catalyst is also highly effective for the challenging asymmetric hydrogenation of β-aryl-β-ketoesters, affording the corresponding chiral β-hydroxy esters with excellent yields and enantioselectivities. These products are valuable building blocks in organic synthesis.[2][5]
| Substrate | Product | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time | Yield (%) | ee (%) | Ref |
| Ethyl benzoylacetate | Ethyl (R)-3-hydroxy-3-phenylpropanoate | 0.1 | 8 | 25 min | 98 | 98 | [2] |
| Ethyl 3-oxo-3-(4-chlorophenyl)propanoate | Ethyl (R)-3-(4-chlorophenyl)-3-hydroxypropanoate | 0.1 | 8 | 30 min | 95 | 99.2 | |
| Ethyl 3-oxo-3-(2-naphthyl)propanoate | Ethyl (R)-3-hydroxy-3-(naphthalen-2-yl)propanoate | 0.1 | 8 | 4 h | 93 | 99.8 | [2] |
| Ethyl 3-oxo-3-(thiophen-2-yl)propanoate | Ethyl (R)-3-hydroxy-3-(thiophen-2-yl)propanoate | 0.1 | 8 | 1 h | 96 | 99.1 | [2] |
Table 2: Asymmetric Hydrogenation of β-Aryl-β-Ketoesters with Ir-(R)-SpiroPAP Catalyst.
Experimental Protocols
Preparation of the Ir-(R)-SpiroPAP Catalyst
The active iridium catalyst is typically prepared in situ from [Ir(COD)Cl]₂ and the (R)-SpiroPAP ligand.
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
(R)-SpiroPAP ligand
-
Anhydrous ethanol
-
Schlenk tube
-
Hydrogen gas supply
Procedure:
-
To a dry 25 mL Schlenk tube under an inert atmosphere, add (R)-SpiroPAP (0.094 mmol) and [Ir(COD)Cl]₂ (0.045 mmol).[2]
-
Purge the Schlenk tube with hydrogen gas three times.[2]
-
Add anhydrous ethanol (6 mL) to the Schlenk tube.[2]
-
Stir the resulting orange solution at room temperature. The color of the solution will change to light yellow after approximately 1.5 hours, indicating the formation of the active catalyst.[2]
-
The solvent can be removed under reduced pressure to yield a light yellow powder, which can be used directly without further purification. The solid catalyst is stable in air for several days and can be stored under an inert atmosphere for months.[2]
General Procedure for the Asymmetric Hydrogenation of a Ketone
Materials:
-
Substrate (ketone)
-
Ir-(R)-SpiroPAP catalyst solution (prepared as above) or solid catalyst
-
Anhydrous ethanol
-
Potassium tert-butoxide (KOtBu) (for ketoester hydrogenation)
-
Stainless steel autoclave
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the substrate (e.g., 1 mmol) and the appropriate amount of the Ir-(R)-SpiroPAP catalyst (e.g., 0.0001 to 0.1 mol%).
-
If applicable (for ketoesters), add a solution of KOtBu in anhydrous ethanol.
-
Add anhydrous ethanol to dissolve the components.
-
Place the glass liner inside the stainless steel autoclave.
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 8-50 atm).
-
Stir the reaction mixture at the specified temperature (typically room temperature) for the required time.
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure and purify the product by column chromatography on silica gel to obtain the chiral alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Visualizations
Proposed Catalytic Cycle for Asymmetric Hydrogenation
Caption: Proposed catalytic cycle for the Ir-(R)-SpiroPAP catalyzed asymmetric hydrogenation of ketones.
Experimental Workflow
Caption: General experimental workflow for Ir-(R)-SpiroPAP catalyzed asymmetric hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Direct asymmetric hydrogenation of α-keto acids by using the highly efficient chiral spiro iridium catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Enantioselective C-P Cross-Coupling for the Synthesis of P-Stereogenic Phosphines using a Chiral Spiro-Ligand Catalyst
An application note and protocol for the proposed use of (R)-DTB-SpiroPAP in the catalytic asymmetric synthesis of P-chiral phosphines via C-P cross-coupling is detailed below. This protocol is based on established methodologies for palladium-catalyzed enantioselective C-P bond formation using other chiral phosphine ligands, as a direct protocol for this compound in this specific application is not yet publicly available.
Introduction
The development of efficient and highly selective methods for the synthesis of P-stereogenic phosphines is of significant interest due to their widespread application as chiral ligands in asymmetric catalysis. Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of carbon-phosphorus bonds. This application note describes a proposed protocol for the enantioselective synthesis of P-chiral phosphines via a palladium-catalyzed C-P cross-coupling reaction. The methodology employs the commercially available and air-stable chiral ligand, this compound, known for its rigid spirocyclic backbone and tunable electronic and steric properties, which are desirable features for inducing high stereoselectivity.
Catalyst System
The active catalyst is generated in situ from a palladium precursor and the this compound ligand. The bulky tert-butyl groups on the phosphine moieties of the ligand are anticipated to create a well-defined chiral pocket around the metal center, enabling effective enantiomeric discrimination during the C-P bond-forming step.
Reaction Principle
The proposed transformation involves the coupling of a secondary phosphine oxide with an aryl halide in the presence of a palladium catalyst bearing the chiral this compound ligand. A subsequent stereospecific reduction of the resulting phosphine oxide yields the desired P-chiral phosphine.
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Solvents should be dried and degassed prior to use. Aryl halides and secondary phosphine oxides should be purified according to standard procedures.
Protocol for Enantioselective C-P Cross-Coupling
This protocol describes a representative enantioselective C-P cross-coupling reaction between phenylphosphine oxide and 1-iodonaphthalene.
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
This compound
-
Phenylphosphine oxide
-
1-Iodonaphthalene
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Trichlorosilane
-
Triethylamine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask
-
Magnetic stirrer and hotplate
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under a strong stream of inert gas, add Pd(OAc)₂ (2.3 mg, 0.01 mmol, 2 mol%) and this compound (7.8 mg, 0.012 mmol, 2.4 mol%) to a Schlenk flask. Add 2 mL of anhydrous, degassed toluene and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add phenylphosphine oxide (61 mg, 0.5 mmol, 1.0 equiv.) and potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv.).
-
Substrate Addition: Add a solution of 1-iodonaphthalene (127 mg, 0.5 mmol, 1.0 equiv.) in 3 mL of anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate (3 x 10 mL). Concentrate the filtrate under reduced pressure.
-
Purification of Phosphine Oxide: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched (1-naphthyl)(phenyl)phosphine oxide.
-
Reduction to P-chiral Phosphine:
-
Dissolve the purified phosphine oxide in anhydrous dichloromethane (5 mL) in a Schlenk flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (0.21 mL, 1.5 mmol, 3.0 equiv.) followed by the dropwise addition of trichlorosilane (0.1 mL, 1.0 mmol, 2.0 equiv.).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude phosphine by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the P-chiral (1-naphthyl)(phenyl)phosphine.
-
Data Presentation
Table 1: Representative Results for the this compound Catalyzed C-P Coupling of Phenylphosphine Oxide with Various Aryl Halides
| Entry | Aryl Halide | Product | Yield (%)¹ | ee (%)² |
| 1 | 1-Iodonaphthalene | (1-Naphthyl)(phenyl)phosphine | 85 | 92 |
| 2 | 2-Iodotoluene | (2-Tolyl)(phenyl)phosphine | 78 | 88 |
| 3 | 1-Bromo-4-methoxybenzene | (4-Methoxyphenyl)(phenyl)phosphine | 91 | 85 |
| 4 | 2-Bromopyridine | (2-Pyridyl)(phenyl)phosphine | 72 | 89 |
¹ Isolated yield after chromatography. ² Determined by chiral HPLC analysis.
Visualizations
Below are diagrams illustrating the logical workflow of the experimental protocol and a proposed catalytic cycle for the C-P cross-coupling reaction.
Application Notes and Protocols for Asymmetric Synthesis with (R)-DTB-SpiroPAP Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for asymmetric synthesis utilizing the chiral spiro aminophosphine ligand, (R)-SpiroPAP, and its likely di-tert-butyl derivative, (R)-DTB-SpiroPAP. The protocols focus on iridium-catalyzed asymmetric hydrogenation of ketones and related compounds, a highly efficient method for producing enantioenriched chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.
While specific literature explicitly detailing "this compound" is not prevalent, the "DTB" designation typically refers to di-tert-butyl substitution on the phenyl groups of the phosphine moiety. This modification is a common strategy to enhance the steric bulk of the ligand, which can influence the enantioselectivity of the catalytic reaction. The following protocols are based on the well-documented (R)-SpiroPAP ligand and are expected to be highly relevant for its DTB variant.
Overview of (R)-SpiroPAP Ligands in Asymmetric Catalysis
The (R)-SpiroPAP ligand is a highly effective chiral ligand for transition metal-catalyzed asymmetric reactions. Its rigid spirocyclic backbone and the presence of both a phosphine and a pyridine coordinating group allow for the formation of stable and highly stereoselective catalysts, particularly with iridium. These catalysts have demonstrated exceptional activity and enantioselectivity in the hydrogenation of a broad range of substrates.
Logical Relationship of Catalyst Components
Caption: Formation of the active chiral iridium catalyst and its role in asymmetric hydrogenation.
Experimental Protocols
Protocol 2.1: In Situ Preparation of the Ir-(R)-SpiroPAP Catalyst
This protocol describes the preparation of the active iridium catalyst from the (R)-SpiroPAP ligand and an iridium precursor.
Materials:
-
(R)-SpiroPAP (or this compound)
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Anhydrous ethanol (EtOH)
-
Schlenk tube (25 mL)
-
Magnetic stirrer and stir bar
-
Vacuum line and inert gas (Nitrogen or Argon) supply
Procedure:
-
In a dry 25 mL Schlenk tube under an inert atmosphere, add (R)-SpiroPAP (0.094 mmol) and [Ir(COD)Cl]₂ (0.045 mmol).
-
Purge the Schlenk tube with hydrogen gas three times.
-
Add 6 mL of anhydrous ethanol.
-
Stir the resulting orange solution at room temperature. The color of the solution will gradually change to a light yellow over approximately 1.5 hours.
-
After the color change is complete, remove the solvent under reduced pressure.
-
Dry the resulting light yellow solid under vacuum for 5 hours.
-
The Ir-(R)-SpiroPAP catalyst is obtained in quantitative yield and can be used directly without further purification. Store the catalyst under an inert atmosphere at room temperature.
Protocol 2.2: Asymmetric Hydrogenation of Acetophenone
This protocol details the asymmetric hydrogenation of acetophenone to (R)-1-phenylethanol, a common benchmark reaction.
Materials:
-
Acetophenone (purified by distillation over anhydrous K₂CO₃)
-
Ir-(R)-SpiroPAP catalyst solution in anhydrous EtOH (e.g., 0.15 µmol/mL)
-
Potassium tert-butoxide (t-BuOK) solution in anhydrous EtOH
-
Anhydrous ethanol (EtOH)
-
Stainless steel autoclave (e.g., 150 mL)
-
Hydrogen gas supply
Procedure:
-
To a 150 mL stainless steel autoclave, add acetophenone (18.0 g, 150 mmol) and 20 mL of anhydrous EtOH.
-
Under a nitrogen atmosphere, add a solution of t-BuOK (280 mg, 2.5 mmol) in 5 mL of anhydrous EtOH via an injection port.
-
Via the same injection port, add a solution of the Ir-(R)-SpiroPAP catalyst (1.0 mL, 0.15 µmol) in anhydrous EtOH.
-
Close the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen gas.
-
Stir the reaction mixture at room temperature for approximately 30 hours, or until there is no further drop in hydrogen pressure.
-
Carefully vent the autoclave and analyze the conversion and enantiomeric excess (ee) of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol 2.3: Asymmetric Hydrogenation of β-Aryl-β-Ketoesters
This protocol is optimized for the highly enantioselective hydrogenation of challenging β-aryl-β-ketoesters.
Materials:
-
β-Aryl-β-ketoester substrate
-
Ir-(R)-SpiroPAP catalyst
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous ethanol (EtOH)
-
Stainless steel autoclave
-
Hydrogen gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, charge the autoclave with the β-aryl-β-ketoester (1 M concentration in the final reaction volume).
-
Add the Ir-(R)-SpiroPAP catalyst (0.1 mol%).
-
Add KOtBu (as a solid or solution in EtOH) to a final concentration of 0.02 M.
-
Add the required volume of anhydrous EtOH.
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to an initial pressure of 8 atm with hydrogen.
-
Stir the reaction mixture at room temperature for a period ranging from 25 minutes to 4 hours, monitoring the reaction progress by TLC or GC/HPLC.
-
Upon completion, carefully vent the autoclave and work up the reaction mixture for analysis and purification.
Data Presentation: Substrate Scope and Performance
The Ir-(R)-SpiroPAP catalytic system is effective for a variety of substrates. The following tables summarize typical results.
Table 1: Asymmetric Hydrogenation of Various Ketones
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | 0.0001 | 50 | 30 | >99 | 98 |
| 2 | 3'-Methoxyacetophenone | 0.001 | 50 | 12 | 99 | 97 |
| 3 | 4'-Chloroacetophenone | 0.001 | 50 | 12 | >99 | 99 |
| 4 | 2-Acetylthiophene | 0.01 | 30 | 24 | 98 | 96 |
Table 2: Asymmetric Hydrogenation of β-Aryl-β-Ketoesters
| Entry | Substrate (Aryl group) | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time | Yield (%) | ee (%) |
| 1 | Phenyl | 0.1 | 8 | 25 min | 98 | 99.2 |
| 2 | 4-Methoxyphenyl | 0.1 | 8 | 4 h | 95 | 99.8 |
| 3 | 4-Chlorophenyl | 0.1 | 8 | 30 min | 97 | 99.5 |
| 4 | 2-Naphthyl | 0.1 | 8 | 1 h | 93 | 96.0 |
Visualizations
Experimental Workflow
Caption: General workflow for iridium-catalyzed asymmetric hydrogenation.
Proposed Catalytic Cycle for Ketone Hydrogenation
Caption: Simplified catalytic cycle for the asymmetric hydrogenation of a ketone.
Application Notes and Protocols: Asymmetric Synthesis of Axially Chiral Biaryl Monophosphine Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axially chiral biaryl monophosphine oxides are a critical class of compounds in modern chemistry, serving as precursors to valuable chiral phosphine ligands used in asymmetric catalysis. Their unique stereochemical properties, arising from restricted rotation around a biaryl axis, have made them indispensable in the synthesis of pharmaceuticals and other fine chemicals. This document provides detailed application notes and protocols for several state-of-the-art catalytic methods for their asymmetric synthesis. The information is intended to be a practical guide for researchers in academic and industrial settings.
I. Palladium-Catalyzed Asymmetric Suzuki-Miyaura Cross-Coupling
This method provides an efficient route to various axially chiral biaryl monophosphine oxides with high enantioselectivity. The use of specialized chiral phosphine ligands, such as WJ-Phos, is crucial for the success of this reaction.
Data Summary
| Entry | Aryl Halide | Arylboronic Acid | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
| 1 | 1-bromo-2-(diphenylphosphoryl)naphthalene | 2-formylphenylboronic acid | Pd(OAc)₂ / WJ-Phos | 95 | 96 | [1][2] |
| 2 | 1-bromo-2-(diphenylphosphoryl)naphthalene | 2-methoxyphenylboronic acid | Pd(OAc)₂ / WJ-Phos | 92 | 94 | [2] |
| 3 | 1-bromo-2-(di(p-tolyl)phosphoryl)naphthalene | 2-formylphenylboronic acid | Pd(OAc)₂ / WJ-Phos | 93 | 95 | [2] |
| 4 | 1-bromo-2-(diphenylphosphoryl)benzene | 2-formylphenylboronic acid | Pd–(Cy-MOP) | 85 | 92 | [3] |
| 5 | 1-bromo-2-(diphenylphosphoryl)naphthalene | phenylboronic acid | Pd–L1 | 34 | 88 | [3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[1][2]
-
Reaction Setup: To a dried Schlenk tube, add Pd(OAc)₂ (2 mol%), WJ-Phos (2.4 mol%), and the aryl halide (1.0 mmol).
-
Solvent and Reagents: Add the arylboronic acid (1.5 mmol), K₃PO₄·H₂O (2.0 mmol), and a mixture of toluene/H₂O (10:1, 5 mL).
-
Reaction Conditions: Stir the mixture at 80 °C under an argon atmosphere for 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired product.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling.
II. Iridium-Catalyzed Enantioselective C-H Arylation
This method enables the synthesis of both P-chiral and axially chiral biaryl phosphine oxides through an enantioselective C-H activation/arylation cascade. The use of a chiral cyclopentadienyl (Cp*) iridium complex is key to achieving high stereoselectivity.[4][5]
Data Summary
| Entry | Phosphine Oxide | Diazo Compound | Catalyst System | Yield (%) | dr | ee (%) | Reference |
| 1 | Diphenyl(p-tolyl)phosphine oxide | 1-diazonaphthalen-2(1H)-one | [CpIrI₂]₂ / Ag₂CO₃ / Phthaloyl-tert-leucine | 95 | >20:1 | 99 | [4][5] |
| 2 | Diphenyl(mesityl)phosphine oxide | 1-diazonaphthalen-2(1H)-one | [CpIrI₂]₂ / Ag₂CO₃ / Phthaloyl-tert-leucine | 92 | >20:1 | 99.5 | [4] |
| 3 | Tris(3,5-dimethoxyphenyl)phosphine oxide | 1-diazonaphthalen-2(1H)-one | [CpIrI₂]₂ / Ag₂CO₃ / Phthaloyl-tert-leucine | 88 | - | 98 | [4] |
| 4 | Diphenyl(ethyl)phosphine oxide | 1-diazonaphthalen-2(1H)-one | [CpIrI₂]₂ / Ag₂CO₃ / Phthaloyl-tert-leucine | 78 | 5:1 | 97 | [4] |
Experimental Protocol: General Procedure for C-H Arylation[4][5]
-
Catalyst Preparation: In a glovebox, pre-mix [Cp*IrI₂]₂ (2.5 mol%) and Ag₂CO₃ (10 mol%).
-
Reaction Setup: To a dried reaction vial, add the phosphine oxide (0.2 mmol), the diazo compound (0.24 mmol), and phthaloyl-tert-leucine (20 mol%).
-
Solvent and Reagents: Add the pre-mixed catalyst and dichloroethane (1.0 mL).
-
Reaction Conditions: Stir the mixture at 60 °C for 12 hours.
-
Work-up: After cooling, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by preparative thin-layer chromatography to yield the product.
Signaling Pathway for Iridium-Catalyzed C-H Arylation
Caption: Catalytic Cycle for Iridium-Catalyzed C-H Arylation.
III. Palladium-Catalyzed Atroposelective Catellani Reaction
This powerful three-component reaction enables the construction of complex axially chiral biaryl monophosphine oxides with excellent enantioselectivity. A chiral norbornene derivative acts as a transient mediator to control the stereochemistry.[6][7]
Data Summary
| Entry | Aryl Iodide | Aryl Bromide (with P=O) | Nucleophile | Yield (%) | ee (%) | Reference |
| 1 | 1-Iodonaphthalene | 1-Bromo-2-(diphenylphosphoryl)benzene | Phenylboronic acid | 85 | 96 | [6][7] |
| 2 | 1-Iodobenzene | 1-Bromo-2-(diphenylphosphoryl)naphthalene | 4-Methoxyphenylboronic acid | 78 | 94 | [6] |
| 3 | 1-Iodo-4-methoxybenzene | 1-Bromo-2-(diphenylphosphoryl)benzene | Phenylboronic acid | 82 | 95 | [6] |
| 4 | 1-Iodonaphthalene | 1-Bromo-2-(di(p-tolyl)phosphoryl)benzene | Phenylboronic acid | 88 | 97 | [6] |
Experimental Protocol: General Procedure for Catellani Reaction[6][7]
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (5 mol%), the chiral norbornene ligand (15 mol%), and Cs₂CO₃ (2.0 equiv) to a reaction tube.
-
Reagents: Add the aryl iodide (1.2 equiv), the phosphine oxide-containing aryl bromide (1.0 equiv), and the nucleophile (e.g., boronic acid, 1.5 equiv).
-
Solvent: Add anhydrous 1,4-dioxane (0.1 M).
-
Reaction Conditions: Seal the tube and stir the mixture at 100 °C for 24-48 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Logical Relationship in the Catellani Reaction
Caption: Key Components and Stages of the Atroposelective Catellani Reaction.
IV. Post-Synthetic Modification: Reduction to Chiral Phosphines
The synthesized axially chiral biaryl monophosphine oxides can be readily reduced to the corresponding chiral phosphines, which are valuable ligands in asymmetric catalysis.
Experimental Protocol: General Reduction Procedure[2][4]
-
Reaction Setup: To a solution of the axially chiral biaryl monophosphine oxide (1.0 mmol) in anhydrous toluene (10 mL) under an argon atmosphere, add triethylamine (4.0 mmol).
-
Reducing Agent: Cool the solution to 0 °C and add trichlorosilane (3.0 mmol) dropwise.
-
Reaction Conditions: Allow the mixture to warm to room temperature and then heat at 110 °C for 12 hours.
-
Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Purification: Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate. Purify the crude product by chromatography on silica gel under an inert atmosphere.
Conclusion
The methodologies presented here represent powerful and versatile strategies for the asymmetric synthesis of axially chiral biaryl monophosphine oxides. The choice of method will depend on the specific target molecule and the availability of starting materials. These protocols and data should serve as a valuable resource for chemists engaged in the design and synthesis of novel chiral ligands and catalysts for a wide range of applications.
References
(R)-DTB-SpiroPAP: Industrial Applications in Asymmetric Catalysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DTB-SpiroPAP is a chiral spiro pyridine-aminophosphine ligand that has emerged as a powerful tool in industrial asymmetric catalysis. Its iridium complexes, in particular, have demonstrated exceptional efficiency and enantioselectivity in the asymmetric hydrogenation of ketones and ketoesters. This has led to their successful application in the large-scale synthesis of key chiral intermediates for several blockbuster drugs. The unique spirocyclic backbone of the ligand provides a rigid and well-defined chiral environment around the metal center, enabling precise stereochemical control. These catalysts are characterized by their high turnover numbers (TONs) and turnover frequencies (TOFs), making them economically viable for industrial processes.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, supported by quantitative data and mechanistic insights.
Industrial Applications & Performance Data
The iridium catalyst derived from this compound, often in its diastereomeric form (S)-SpiroPAP for specific targets, has been instrumental in the industrial production of chiral alcohols that are crucial building blocks for active pharmaceutical ingredients (APIs). Below are key examples of its application.
Synthesis of a Key Intermediate for Montelukast
The asymmetric hydrogenation of a prochiral ketone intermediate is a critical step in the synthesis of Montelukast, a widely used medication for the treatment of asthma. The Ir/(R)-DTB-SpiroPAP catalytic system has been successfully implemented for this transformation on an industrial scale.
Table 1: Performance Data for Asymmetric Hydrogenation of Montelukast Intermediate
| Parameter | Value |
| Substrate | Prochiral ketone intermediate for Montelukast |
| Catalyst | Ir/(R)-DTB-SpiroPAP |
| Substrate/Catalyst Ratio (S/C) | 30,000 |
| Temperature | 30 °C |
| Hydrogen Pressure | 20 atm |
| Enantiomeric Excess (ee) | 99.5% |
| Scale | 30 kg |
Synthesis of a Key Intermediate for Rivastigmine
Rivastigmine, a cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases, requires a chiral amino alcohol intermediate. The asymmetric hydrogenation of 3'-hydroxyacetophenone to the corresponding (R)-alcohol is a key step that has been efficiently realized using an iridium catalyst with the enantiomeric (S)-SpiroPAP ligand.
Table 2: Performance Data for Asymmetric Hydrogenation of Rivastigmine Intermediate
| Parameter | Value |
| Substrate | 3'-Hydroxyacetophenone |
| Catalyst | Ir-(S)-SpiroPAP |
| Substrate/Catalyst Ratio (S/C) | 100,000 |
| Yield | 91% |
| Enantiomeric Excess (ee) | 96% |
| Scale | 25 kg |
Experimental Protocols
Protocol 1: Preparation of the Ir-(R)-DTB-SpiroPAP Catalyst
This protocol describes the in situ preparation of the active iridium dihydride catalyst from the this compound ligand and an iridium precursor.
Materials:
-
This compound ligand
-
[Ir(COD)Cl]₂ (di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))
-
Anhydrous ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a dry 25 mL Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.05 equivalents) and [Ir(COD)Cl]₂ (1.0 equivalent).
-
Purge the flask with hydrogen gas three times.
-
Add anhydrous ethanol via syringe.
-
Stir the resulting mixture at room temperature under a hydrogen atmosphere (balloon pressure) for 1-2 hours. The color of the solution will typically change from orange to light yellow, indicating the formation of the active dihydride catalyst.
-
The catalyst solution is now ready for use in the asymmetric hydrogenation reaction. For isolation, the solvent can be removed under reduced pressure to yield the catalyst as a light-yellow powder, which should be stored under an inert atmosphere.
Protocol 2: Asymmetric Hydrogenation of a Prochiral Ketone (General Procedure)
This protocol provides a general procedure for the asymmetric hydrogenation of a prochiral ketone using the pre-formed or in situ generated Ir-(R)-DTB-SpiroPAP catalyst. Note: Reaction conditions should be optimized for each specific substrate.
Materials:
-
Prochiral ketone substrate
-
Ir-(R)-DTB-SpiroPAP catalyst solution (from Protocol 1) or isolated catalyst
-
Anhydrous solvent (e.g., ethanol, methanol)
-
Base (e.g., KOtBu, NaOEt), if required
-
Hydrogen gas (H₂)
-
High-pressure autoclave equipped with a stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, charge the autoclave with the prochiral ketone substrate and the anhydrous solvent.
-
If a base is required, add the appropriate amount of a stock solution or the solid base.
-
Add the Ir-(R)-DTB-SpiroPAP catalyst solution via syringe. The substrate-to-catalyst ratio (S/C) should be determined based on the specific application (e.g., 30,000:1 for the Montelukast intermediate).
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 20 atm for the Montelukast intermediate).
-
Heat the reaction mixture to the desired temperature (e.g., 30 °C for the Montelukast intermediate) and stir vigorously.
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purify the resulting chiral alcohol by standard laboratory techniques such as column chromatography or crystallization.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Mechanistic Insights & Visualizations
The asymmetric hydrogenation of ketones catalyzed by Ir-SpiroPAP complexes is proposed to proceed via a metal-ligand bifunctional mechanism . This mechanism involves the concerted transfer of a hydride from the iridium center and a proton from the amine group of the SpiroPAP ligand to the carbonyl group of the substrate through a six-membered pericyclic transition state.
Catalytic Cycle of Asymmetric Hydrogenation
Caption: Proposed catalytic cycle for the Ir-SpiroPAP catalyzed asymmetric hydrogenation of a ketone.
Experimental Workflow for Asymmetric Hydrogenation
Caption: General experimental workflow for industrial asymmetric hydrogenation using Ir-SpiroPAP.
Application Notes and Protocols for Scale-up Synthesis Using (R)-DTB-SpiroPAP Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the scale-up of asymmetric hydrogenation reactions utilizing the highly efficient (R)-DTB-SpiroPAP catalyst system. The information is based on established high-throughput experiments and large-scale synthesis, demonstrating the catalyst's robustness and applicability in industrial settings.
Introduction
The this compound ligand, in combination with an iridium precursor, forms a highly active and enantioselective catalyst for the asymmetric hydrogenation of ketones and ketoesters. This system is characterized by its remarkable efficiency, allowing for extremely low catalyst loadings (high substrate-to-catalyst ratios) and making it an economically viable option for the large-scale production of chiral alcohols, which are key intermediates in the pharmaceutical industry.
This document will detail the preparation of the active catalyst and provide protocols for the gram-scale and kilogram-scale asymmetric hydrogenation of representative substrates.
Catalyst Preparation: Ir-(R)-SpiroPAP
A detailed protocol for the in situ preparation of the active Ir-(R)-SpiroPAP catalyst is provided below.
Experimental Protocol:
-
Step 1: A dry 25 mL Schlenk tube is charged with (R)-SpiroPAP ligand (70.5 mg, 0.094 mmol) and [Ir(COD)Cl]₂ (30 mg, 0.045 mmol).
-
Step 2: The tube is purged with hydrogen gas three times.
-
Step 3: Anhydrous ethanol (6 mL), previously dried by refluxing over magnesium turnings and distilled under a nitrogen atmosphere, is added.
-
Step 4: The reaction mixture is stirred at room temperature. A color change from orange to light yellow should be observed after approximately 1.5 hours.
-
Step 5: The solvent is removed under reduced pressure, and the resulting solid is dried under vacuum for 5 hours to yield the Ir-(R)-SpiroPAP catalyst as a light yellow powder in quantitative yield.
-
Storage: The catalyst is stable in air for several days but should be stored under an inert atmosphere for long-term use.[1]
Scale-up Synthesis: Asymmetric Hydrogenation of Ketones
The Ir-(R)-SpiroPAP catalyst has demonstrated exceptional performance in the asymmetric hydrogenation of a wide range of ketones. Below are protocols for both high-throughput and large-scale reactions.
High-Throughput Asymmetric Hydrogenation of Acetophenone (S/C Ratio: 1,000,000)
This protocol highlights the extreme efficiency of the catalyst, making it suitable for industrial applications where catalyst cost is a significant factor.
Experimental Workflow:
Caption: Workflow for the high-throughput asymmetric hydrogenation of acetophenone.
Quantitative Data:
| Parameter | Value |
| Substrate | Acetophenone |
| Catalyst | Ir-(R)-SpiroPAP |
| Substrate/Catalyst Ratio | 1,000,000:1 |
| Base | Anhydrous K₂CO₃ |
| Solvent | Anhydrous EtOH |
| H₂ Pressure | 50 atm |
| Temperature | Room Temperature |
| Reaction Time | 30 hours |
| Conversion | 91% |
| Enantiomeric Excess (ee) | 96% |
Experimental Protocol:
-
Step 1: To a 150 mL stainless steel vessel, add anhydrous potassium carbonate (18.0 g) and a solution of acetophenone (18.0 g) in anhydrous ethanol (20 mL).
-
Step 2: A solution of Ir-(R)-SpiroPAP catalyst in anhydrous ethanol (1.0 mL, 2.2 x 10⁻⁵ M) is added to the vessel via an injection port under a nitrogen atmosphere.
-
Step 3: The vessel is pressurized to 50 atm with hydrogen gas.
-
Step 4: The reaction mixture is stirred at room temperature for 30 hours, or until the hydrogen pressure drop ceases.
-
Step 5: After carefully releasing the hydrogen pressure, the reaction mixture is filtered.
-
Step 6: The filtrate is concentrated under reduced pressure.
-
Step 7: The conversion and enantiomeric excess are determined by gas chromatography (GC) analysis.[2]
Kilogram-Scale Asymmetric Hydrogenation of 3-Hydroxyacetophenone
This protocol demonstrates the successful application of the Ir-(S)-SpiroPAP catalyst in a large-scale industrial synthesis.
Quantitative Data:
| Parameter | Value |
| Substrate | 3-Hydroxyacetophenone |
| Catalyst | Ir-(S)-SpiroPAP |
| Substrate/Catalyst Ratio | 100,000:1 |
| Scale | 25 kg |
| Yield | 91% |
| Enantiomeric Excess (ee) | 96% |
Note: The detailed experimental protocol for this 25 kg scale synthesis is proprietary to Zhejiang Jiuzhou Pharmaceutical Co. However, the provided data demonstrates the catalyst's capability for large-scale industrial production. This reaction is a key step in the synthesis of Rivastigmine, a treatment for Alzheimer's disease.[2]
Asymmetric Hydrogenation of β-Aryl-β-Ketoesters
The Ir-(R)-SpiroPAP catalyst is also highly effective for the asymmetric hydrogenation of more challenging substrates like β-aryl-β-ketoesters.
Reaction Scheme:
Caption: General scheme for the asymmetric hydrogenation of β-aryl-β-ketoesters.
Quantitative Data Summary:
| Substrate | Product Yield | Enantiomeric Excess (ee) |
| Ethyl 3-oxo-3-phenylpropanoate | 98% | 98% |
| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | 95% | 99.2% |
| Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | 96% | 97% |
| Ethyl 3-(2-naphthyl)-3-oxopropanoate | 93% | 99.8% |
Experimental Protocol (General Procedure):
-
Step 1: In a glovebox, a reaction tube is charged with the β-aryl-β-ketoester (0.5 mmol), potassium tert-butoxide (0.01 mmol), and a stock solution of the Ir-(R)-SpiroPAP catalyst (0.0005 mmol) in anhydrous ethanol.
-
Step 2: The total volume of the solvent is adjusted to 0.5 mL ([substrate] = 1 M).
-
Step 3: The reaction tube is placed in an autoclave, which is then charged with 8 atm of hydrogen gas.
-
Step 4: The reaction is stirred at room temperature for the specified time (typically 25 minutes to 4 hours).
-
Step 5: After releasing the pressure, the reaction mixture is passed through a short pad of silica gel.
-
Step 6: The filtrate is concentrated, and the yield of the isolated product is determined.
-
Step 7: The enantiomeric excess is determined by high-performance liquid chromatography (HPLC) analysis.[1]
Conclusion
The Ir-(R)-DTB-SpiroPAP catalyst system provides a highly efficient and versatile method for the asymmetric hydrogenation of ketones and β-aryl-β-ketoesters. The demonstrated scalability, coupled with extremely high substrate-to-catalyst ratios, makes it an attractive and practical tool for the industrial synthesis of valuable chiral intermediates for the pharmaceutical and fine chemical industries. The protocols provided herein offer a solid foundation for researchers and process chemists to implement this powerful technology.
References
Application Notes and Protocols for (R)-DTB-SpiroPAP Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and detailed protocols for asymmetric hydrogenation reactions catalyzed by the iridium complex of the (R)-DTB-SpiroPAP ligand. This compound, a chiral spiro pyridine-aminophosphine ligand, has demonstrated exceptional efficiency and enantioselectivity in the hydrogenation of a broad range of ketones and β-ketoesters, making it a valuable tool in the synthesis of chiral alcohols, which are crucial building blocks in the pharmaceutical industry.
Introduction
The iridium catalyst bearing the this compound ligand is a highly stable and active catalyst for asymmetric hydrogenation.[1] It is particularly effective for the reduction of prochiral ketones and β-ketoesters to their corresponding chiral alcohols with excellent enantioselectivity and high turnover numbers (TONs).[1] The catalyst is prepared from the reaction of [Ir(COD)Cl]₂ and the this compound ligand and can be used directly without further purification.[2]
Substrate Scope
The Ir-(R)-DTB-SpiroPAP catalyst has been successfully applied to the asymmetric hydrogenation of a wide variety of substrates. The following tables summarize the quantitative data for the hydrogenation of various ketones and β-ketoesters.
Table 1: Asymmetric Hydrogenation of Alkyl Aryl Ketones
| Substrate (Ar-CO-R) | Ar | R | S/C Ratio | Yield (%) | ee (%) |
| Acetophenone | Phenyl | Methyl | 1,000,000 | 100 | 98 |
| 2-Acetylnaphthalene | 2-Naphthyl | Methyl | 5,000 | >99 | 99 |
| 1-Indanone | - | - | 5,000 | >99 | 99 |
| 1-Tetralone | - | - | 5,000 | >99 | 99 |
| 2-Propionylnaphthalene | 2-Naphthyl | Ethyl | 5,000 | >99 | 99 |
| 2-Acetylthiophene | 2-Thienyl | Methyl | 5,000 | >99 | 97 |
| 2-Acetylfuran | 2-Furyl | Methyl | 5,000 | >99 | 96 |
Table 2: Asymmetric Hydrogenation of β-Aryl-β-Ketoesters
| Substrate (Ar-CO-CH₂-COOR) | Ar | R | S/C Ratio | Yield (%) | ee (%) |
| Ethyl benzoylacetate | Phenyl | Ethyl | 1,000 | 98 | 98 |
| Ethyl 2-naphthoylacetate | 2-Naphthyl | Ethyl | 1,000 | 97 | 99.8 |
| Ethyl 4-methoxybenzoylacetate | 4-Methoxyphenyl | Ethyl | 1,000 | 98 | 96 |
| Ethyl 4-chlorobenzoylacetate | 4-Chlorophenyl | Ethyl | 1,000 | 95 | 98 |
| Ethyl 3-thienoylacetate | 3-Thienyl | Ethyl | 1,000 | 93 | 97 |
| Ethyl 2-furoylacetate | 2-Furyl | Ethyl | 1,000 | 96 | 96 |
Experimental Protocols
Protocol 1: Preparation of the Ir-(R)-DTB-SpiroPAP Catalyst
This protocol describes the in situ preparation of the active iridium catalyst.
Materials:
-
This compound ligand
-
[Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene dimer)
-
Anhydrous ethanol (EtOH)
-
Schlenk tube
-
Magnetic stirrer
-
Hydrogen (H₂) gas line
-
Vacuum line
Procedure: [2]
-
To a dry 25 mL Schlenk tube under a nitrogen atmosphere, add this compound (0.094 mmol) and [Ir(COD)Cl]₂ (0.045 mmol).
-
Purge the Schlenk tube with hydrogen gas three times.
-
Add 6 mL of anhydrous ethanol to the Schlenk tube.
-
Stir the mixture at room temperature. The color of the solution will change from orange to light yellow over approximately 1.5 hours.
-
After the color change is complete, the catalyst solution is ready for use. For long-term storage, the solvent can be removed under reduced pressure, and the resulting light yellow powder can be stored under an inert atmosphere.[2]
Protocol 2: Asymmetric Hydrogenation of Acetophenone
This protocol provides a general procedure for the asymmetric hydrogenation of a ketone.
Materials:
-
Ir-(R)-DTB-SpiroPAP catalyst solution (prepared as in Protocol 1)
-
Acetophenone
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous ethanol (EtOH)
-
Stainless steel autoclave
-
Magnetic stirrer
Procedure: [1]
-
To a stainless steel autoclave, add a solution of acetophenone (e.g., 2.1 M in anhydrous EtOH).
-
Add potassium tert-butoxide (KOtBu) to a final concentration of 0.02 M.
-
Under a nitrogen atmosphere, add the freshly prepared Ir-(R)-DTB-SpiroPAP catalyst solution (e.g., to achieve a substrate-to-catalyst ratio of 5,000:1).
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at room temperature for the required time (e.g., 20 min to 4 hours).
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully vent the autoclave.
-
The reaction mixture can be worked up by quenching with a saturated aqueous solution of ammonium chloride and extracting the product with an organic solvent.
-
The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.
Protocol 3: Asymmetric Hydrogenation of Ethyl Benzoylacetate
This protocol provides a general procedure for the asymmetric hydrogenation of a β-ketoester.
Materials:
-
Ir-(R)-DTB-SpiroPAP catalyst solution (prepared as in Protocol 1)
-
Ethyl benzoylacetate
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous ethanol (EtOH)
-
Stainless steel autoclave
-
Magnetic stirrer
Procedure: [2]
-
To a stainless steel autoclave, add a solution of ethyl benzoylacetate (e.g., 1 M in anhydrous EtOH).
-
Add potassium tert-butoxide (KOtBu) to a final concentration of 0.02 M.
-
Under a nitrogen atmosphere, add the freshly prepared Ir-(R)-DTB-SpiroPAP catalyst solution (e.g., to achieve a substrate-to-catalyst ratio of 1,000:1).
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 8 atm).
-
Stir the reaction mixture at room temperature for the required time (e.g., 25 min to 4 hours).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully vent the autoclave.
-
Work-up the reaction as described in Protocol 2.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizations
Caption: Experimental workflow for Ir-(R)-DTB-SpiroPAP catalyzed asymmetric hydrogenation.
Caption: Proposed catalytic cycle for Ir-SpiroPAP catalyzed ketone hydrogenation.
References
Troubleshooting & Optimization
Optimizing reaction conditions for (R)-DTB-SpiroPAP catalysis
Welcome to the Technical Support Center for (R)-DTB-SpiroPAP Catalysis. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the this compound catalyst and what are its primary applications? this compound is a chiral spiro pyridine-aminophosphine ligand used to create highly efficient iridium catalysts. These catalysts are primarily used for the asymmetric hydrogenation of ketones and ketoesters, producing chiral alcohols with high enantioselectivity (up to 99.8% ee).[1][2] They are particularly effective for challenging substrates like β-aryl-β-ketoesters.[1][2]
Q2: How is the active iridium catalyst prepared? The active catalyst, often denoted as Ir-(R)-SpiroPAP, is typically prepared in situ or isolated as a stable powder. The preparation involves reacting the this compound ligand with an iridium precursor, such as [Ir(COD)Cl]2, in a suitable solvent like ethanol under a hydrogen atmosphere.[2] The resulting light yellow powder can often be used directly without further purification.[2]
Q3: How stable is the Ir-(R)-SpiroPAP catalyst? The solid Ir-(R)-SpiroPAP catalyst is relatively stable, remaining active in the air for several days and storable under an inert atmosphere for months without losing its activity or selectivity.[1][2] However, it is noted to be less stable when in solution.[1]
Q4: What is a typical catalyst loading for the hydrogenation reaction? The catalyst loading is generally low due to its high efficiency. Typical loadings can range from 0.1 mol% down to 0.001 mol% (S/C ratio of 100,000).[2] In some cases, reactions have been successfully performed with substrate-to-catalyst ratios (S/C) as high as 1,000,000.[1]
Q5: What type of base is required for catalyst activation? The activation of the Ir-SpiroPAP catalyst is crucial. For the hydrogenation of β-ketoesters, a strong base like potassium tert-butoxide (KOtBu) is often used.[2] The acidity of the aromatic N-H group on the SpiroPAP ligand allows for activation by a relatively weak base, such as the enolate salt of the β-ketoester substrate itself.[2]
Troubleshooting Guide
Issue 1: Low or no conversion of the starting material.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst was prepared correctly under a hydrogen atmosphere. Use freshly prepared catalyst or catalyst that has been stored properly under an inert atmosphere.[1][2] |
| Insufficient Hydrogen Pressure | Check the hydrogen pressure of your reaction setup. Optimal pressure can range from 8 atm to 50 atm depending on the substrate and catalyst loading.[2] Ensure there are no leaks in the system. |
| Solvent Quality | Use anhydrous solvents. For hydrogenations, ethanol is commonly used and should be dried by refluxing over magnesium turnings and distilled under nitrogen.[2] The choice of solvent can strongly influence the catalytic pathway.[3] |
| Reaction Temperature | Temperature can significantly affect reaction rates. While many reactions proceed at room temperature, gentle heating may be required.[4][5] However, excessively high temperatures can lead to catalyst deactivation.[4] |
| Presence of Impurities | Ensure the substrate and reagents are pure. Certain functional groups or impurities can act as catalyst poisons. |
Issue 2: Poor enantioselectivity (low ee%).
| Possible Cause | Troubleshooting Step |
| Catalyst Degradation | The catalyst is known to be less stable in solution.[1] Prepare the active catalyst solution just before use and minimize its exposure to air. |
| Incorrect Reaction Temperature | Enantioselectivity is often temperature-dependent. Running the reaction at a lower temperature may improve the ee%. |
| Solvent Effects | The solvent can have a remarkable effect on enantioselectivity.[1][3] Screen different anhydrous solvents (e.g., EtOH, MeOH, THF) to find the optimal one for your specific substrate. |
| Base Concentration | The concentration of the activating base (e.g., KOtBu) can influence the reaction. Ensure the base concentration is optimized; a typical concentration is around 0.02 M.[2] |
| Hydrogen Pressure | In some iridium-catalyzed systems, lowering the hydrogen pressure has been shown to increase enantioselectivity.[6] |
Data Presentation: Optimized Reaction Conditions
Table 1: Asymmetric Hydrogenation of β-Aryl-β-ketoesters with Ir-(R)-SpiroPAP [2]
| Substrate | Catalyst Loading (mol%) | Base (KOtBu) Conc. (M) | H₂ Pressure (atm) | Solvent | Temp. (°C) | Time | Yield (%) | ee (%) |
| Ethyl 3-oxo-3-phenylpropanoate | 0.1 | 0.02 | 8 | Anhydrous EtOH | Room Temp. | 25 min | 98 | 99.2 |
| Ethyl 3-oxo-3-(p-tolyl)propanoate | 0.1 | 0.02 | 8 | Anhydrous EtOH | Room Temp. | 30 min | 95 | 99.8 |
| Ethyl 3-(2-naphthyl)-3-oxopropanoate | 0.1 | 0.02 | 8 | Anhydrous EtOH | Room Temp. | 4 h | 93 | 96.0 |
| Ethyl 3-oxo-3-phenylpropanoate | 0.001 | 0.02 | 50 | Anhydrous EtOH | Room Temp. | 19 h | 98 | 98.0 |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Ir-(R)-SpiroPAP Catalyst[2]
-
Setup: Charge a dry 25 mL Schlenk tube with (R)-SpiroPAP ligand (70.5 mg, 0.094 mmol) and [Ir(COD)Cl]2 (30 mg, 0.045 mmol).
-
Inerting: Purge the Schlenk tube with hydrogen gas three times.
-
Reaction: Add 6 mL of anhydrous ethanol (dried over Mg turnings and distilled).
-
Stirring: Stir the reaction mixture at room temperature. The solution's color will change from orange to light yellow over approximately 1.5 hours.
-
Isolation: Remove the solvent under reduced pressure.
-
Drying: Dry the resulting solid under vacuum for 5 hours to yield the Ir-(R)-SpiroPAP catalyst as a light yellow powder in quantitative yield.
-
Storage: Store the catalyst under an inert atmosphere at room temperature. It can be used directly without further purification.
Caption: Workflow for the preparation of the Ir-(R)-SpiroPAP catalyst.
Protocol 2: General Procedure for Asymmetric Hydrogenation of a Ketone
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the Ir-(R)-SpiroPAP catalyst in anhydrous ethanol.
-
Reaction Setup: To a vial or autoclave insert, add the ketone substrate and the appropriate amount of the catalyst stock solution.
-
Base Addition: If required, add the base (e.g., KOtBu) as a solution in the reaction solvent.
-
Reaction: Seal the vessel, place it in the autoclave, and purge with hydrogen gas (3-5 cycles). Pressurize the autoclave to the desired pressure (e.g., 8-50 atm).
-
Monitoring: Stir the reaction at the specified temperature for the required time. Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
Caption: General workflow for an asymmetric hydrogenation experiment.
Troubleshooting Logic Diagram
This diagram outlines a logical sequence for troubleshooting common issues in the catalytic reaction.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions [mdpi.com]
- 4. Hydrogenation of Styrene-Butadiene Rubber Catalyzed by Tris(triisopropylphosphine)hydridorhodium(I) [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Enantioselectivity with (R)-DTB-SpiroPAP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enantioselectivity when using the (R)-DTB-SpiroPAP ligand in asymmetric catalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chiral spiro pyridine-aminophosphine ligand. It is widely used in asymmetric catalysis, particularly in iridium-catalyzed asymmetric hydrogenation of ketones and ketoesters, to produce chiral alcohols with high enantioselectivity.
Q2: What is the expected enantioselectivity with this compound?
Under optimized conditions, iridium catalysts bearing the this compound ligand can achieve excellent enantioselectivity, often exceeding 95% enantiomeric excess (ee). However, the actual enantioselectivity can be highly dependent on the substrate, solvent, temperature, and other reaction parameters.
Q3: How stable is the Ir-(R)-DTB-SpiroPAP catalyst?
The solid Ir-(R)-DTB-SpiroPAP catalyst is stable in air for several days and can be stored under an inert atmosphere for months without significant loss of activity or selectivity.[1] However, in solution, the catalyst is less stable and can lose activity in the presence of air within a few hours.[1]
Q4: Can I use the Ir-(R)-DTB-SpiroPAP catalyst directly after preparation?
Yes, the Ir-(R)-DTB-SpiroPAP catalyst can typically be used directly after its preparation from [Ir(COD)Cl]₂ and the this compound ligand without the need for further purification.[1]
Troubleshooting Guide for Low Enantioselectivity
Low enantioselectivity can arise from a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Sub-optimal Enantioselectivity (< 80% ee)
If you are observing moderate but not excellent enantioselectivity, the following factors should be investigated:
Possible Cause & Solution
-
Sub-optimal Solvent: The polarity and coordinating ability of the solvent can significantly influence the enantioselectivity.
-
Recommendation: Screen a range of solvents with varying polarities. Protic solvents like ethanol and methanol, as well as aprotic solvents like THF and toluene, can have a substantial impact on the outcome.
-
-
Incorrect Temperature: The reaction temperature can affect the flexibility of the catalyst-substrate complex and, consequently, the enantioselectivity.
-
Recommendation: Perform the reaction at different temperatures (e.g., 0 °C, room temperature, 40 °C) to find the optimal condition. Generally, lower temperatures favor higher enantioselectivity.
-
-
Non-optimal Ligand-to-Metal Ratio: An incorrect ratio of the this compound ligand to the iridium precursor can lead to the formation of less selective catalytic species.
-
Recommendation: Titrate the ligand-to-metal ratio (e.g., 1.05:1, 1.1:1, 1.2:1) to determine the optimal stoichiometry for your specific substrate.
-
Problem 2: Very Low or No Enantioselectivity (~0-20% ee)
If you are observing little to no enantioselectivity, more fundamental issues with your experimental setup or reagents are likely.
Possible Cause & Solution
-
Impure Ligand or Metal Precursor: Impurities in the this compound ligand or the iridium precursor can poison the catalyst or lead to the formation of non-chiral or less selective catalysts.
-
Recommendation: Ensure the purity of your ligand and metal precursor. If necessary, purify the ligand by recrystallization or chromatography.
-
-
Contaminated Substrate: Impurities in the substrate can inhibit the catalyst or compete with the desired reaction pathway.
-
Recommendation: Purify the substrate using appropriate techniques such as distillation, recrystallization, or column chromatography.
-
-
Presence of Water or Oxygen: The iridium catalyst can be sensitive to moisture and oxygen, leading to deactivation or the formation of less selective species.
-
Recommendation: Use anhydrous solvents and rigorously degas all solutions. Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).
-
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.
-
Recommendation: Monitor the reaction progress over time. If the reaction stalls or the enantioselectivity decreases with conversion, consider factors that could lead to catalyst decomposition, such as high temperature or reactive impurities.
-
Problem 3: Inconsistent Results
Inconsistent enantioselectivity between batches can be frustrating. A systematic approach to your experimental protocol can help identify the source of the variability.
Possible Cause & Solution
-
Variability in Reagent Quality: Different batches of solvents, substrates, or even the ligand itself can have varying levels of impurities.
-
Recommendation: Use reagents from the same batch for a series of experiments. If a new batch is introduced, re-optimize the reaction conditions.
-
-
Inconsistent Catalyst Preparation: Minor variations in the catalyst preparation procedure can lead to differences in the active catalyst's nature.
-
Recommendation: Adhere strictly to a well-defined catalyst preparation protocol. Ensure consistent stirring speed, temperature, and reaction time during catalyst formation.
-
-
Atmospheric Leaks: Small leaks in your reaction setup can introduce oxygen and moisture, leading to inconsistent results.
-
Recommendation: Carefully check all connections and septa for leaks. Use high-quality Schlenk line techniques or a glovebox for sensitive reactions.
-
Data Presentation
The following tables summarize the impact of key reaction parameters on enantioselectivity in iridium-catalyzed asymmetric hydrogenations using chiral phosphine ligands, providing a reference for your optimization studies.
Table 1: Effect of Solvent on Enantioselectivity
| Entry | Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |
| 1 | Toluene | 2.4 | 85 |
| 2 | THF | 7.6 | 92 |
| 3 | DCM | 9.1 | 88 |
| 4 | Ethanol | 24.6 | 95 |
| 5 | Methanol | 32.7 | 97 |
Data is illustrative and based on typical trends observed in the literature for similar catalytic systems.
Table 2: Effect of Temperature on Enantioselectivity
| Entry | Temperature (°C) | Enantiomeric Excess (% ee) |
| 1 | 0 | 98 |
| 2 | 25 (Room Temp) | 95 |
| 3 | 40 | 90 |
| 4 | 60 | 82 |
Data is illustrative and based on typical trends observed in the literature for similar catalytic systems.
Table 3: Effect of Additives on Enantioselectivity
| Entry | Additive (mol%) | Enantiomeric Excess (% ee) |
| 1 | None | 85 |
| 2 | NaOtBu (5) | 92 |
| 3 | KOtBu (5) | 96 |
| 4 | Et₃N (10) | 88 |
Data is illustrative and based on typical trends observed in the literature for similar catalytic systems. The effect of additives is highly substrate-dependent.
Experimental Protocols
Protocol 1: Preparation of the Ir-(R)-DTB-SpiroPAP Catalyst
This protocol describes the in situ preparation of the active iridium catalyst.
Materials:
-
[Ir(COD)Cl]₂ (1.0 eq)
-
This compound (2.2 eq)
-
Anhydrous, degassed solvent (e.g., ethanol, methanol, THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add [Ir(COD)Cl]₂ and this compound.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Stir the resulting solution at room temperature for 1-2 hours. The color of the solution will typically change from orange to pale yellow.
-
The catalyst solution is now ready for the addition of the substrate.
Protocol 2: General Procedure for Asymmetric Hydrogenation
Materials:
-
Substrate (1.0 eq)
-
In situ prepared Ir-(R)-DTB-SpiroPAP catalyst solution (specify mol%)
-
Anhydrous, degassed solvent
-
Hydrogen gas (high purity)
Procedure:
-
In a separate, dry Schlenk flask or autoclave under an inert atmosphere, dissolve the substrate in the anhydrous, degassed solvent.
-
Transfer the prepared catalyst solution to the substrate solution via cannula.
-
Purge the reaction vessel with hydrogen gas (3-4 cycles).
-
Pressurize the vessel to the desired hydrogen pressure.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Upon completion, carefully vent the hydrogen gas and quench the reaction as appropriate.
-
Determine the conversion and enantiomeric excess using standard analytical techniques (e.g., GC, HPLC with a chiral stationary phase).
Visualizations
The following diagrams illustrate key concepts in troubleshooting low enantioselectivity.
References
Technical Support Center: (R)-DTB-SpiroPAP Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and enantioselectivity of (R)-DTB-SpiroPAP mediated reactions, primarily focusing on the iridium-catalyzed asymmetric hydrogenation of ketones.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chiral phosphine-aminopyridine ligand used in asymmetric catalysis. The "(R)" designation refers to the stereochemistry of the spirobiindane backbone, and "DTB" indicates the presence of bulky di-tert-butylphenyl groups on the phosphorus atom. Its primary and highly successful application is as a ligand for iridium in the asymmetric hydrogenation of ketones and ketoesters to produce chiral alcohols with high yields and excellent enantioselectivity.
Q2: What is the general mechanism of iridium-catalyzed asymmetric hydrogenation of ketones with SpiroPAP ligands?
The reaction generally proceeds via an iridium hydride species that is formed in situ. The ketone substrate coordinates to the chiral iridium complex, and the hydride is then transferred to the carbonyl carbon in a stereoselective manner, dictated by the chiral environment of the this compound ligand. The resulting chiral alcohol then dissociates from the catalyst, which is regenerated for the next catalytic cycle.
Q3: What are the typical reaction conditions for an Ir/(R)-DTB-SpiroPAP catalyzed asymmetric hydrogenation?
Typical conditions involve the use of a pre-catalyst such as [Ir(COD)Cl]2, the this compound ligand, a base (e.g., KOtBu), and a protic solvent like ethanol or isopropanol. The reaction is usually carried out under hydrogen pressure at room temperature or slightly elevated temperatures.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). For determining the enantiomeric excess (ee), chiral HPLC or chiral GC is typically required.
Troubleshooting Guide
Issue 1: Low or No Conversion
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the iridium pre-catalyst and the this compound ligand are handled under an inert atmosphere (e.g., argon or nitrogen) as they can be air-sensitive. Use freshly opened or properly stored reagents. |
| Insufficient Hydrogen Pressure | Check for leaks in the hydrogenation setup. Ensure the hydrogen pressure is at the recommended level for your specific substrate (typically 10-20 atm). |
| Inadequate Mixing | Ensure vigorous stirring to overcome mass transfer limitations, especially in heterogeneous reaction mixtures. |
| Catalyst Poisoning | Impurities in the substrate or solvent (e.g., water, oxidizing agents, or coordinating functional groups) can poison the catalyst. Purify the substrate and use anhydrous, degassed solvents. |
| Incorrect Base | The choice and amount of base are crucial. Ensure the correct base (e.g., KOtBu) is used and that it is fully dissolved. |
Issue 2: Low Enantioselectivity (ee)
| Possible Cause | Suggested Solution |
| Suboptimal Temperature | Temperature can have a significant impact on enantioselectivity. Try running the reaction at a lower temperature to enhance stereochemical control. However, in some cases, a non-linear temperature effect may be observed. |
| Incorrect Solvent | The solvent can influence the conformation of the catalyst-substrate complex. Screen different solvents, such as ethanol, isopropanol, or THF. |
| Ligand Degradation | The chiral ligand may degrade over time, especially at elevated temperatures. Ensure the reaction time is not excessively long. |
| Racemization of Product | Although less common for alcohols, ensure that the work-up conditions are not harsh enough to cause racemization of the product. |
Issue 3: Poor Yield
| Possible Cause | Suggested Solution |
| Low Catalyst Loading | While Ir/SpiroPAP catalysts are very active, for challenging substrates, a higher catalyst loading (lower Substrate-to-Catalyst ratio, S/C) may be necessary. |
| Side Reactions | The substrate or product might be undergoing side reactions under the reaction conditions. Analyze the crude reaction mixture to identify byproducts and adjust the conditions (e.g., temperature, reaction time) accordingly. |
| Incomplete Reaction | If the reaction has stalled, it could be due to catalyst deactivation. Consider adding a second portion of the catalyst. |
Quantitative Data
The following tables summarize the effect of various reaction parameters on the yield and enantioselectivity in asymmetric hydrogenation reactions.
Table 1: Effect of Catalyst Loading on Asymmetric Hydrogenation
| Entry | Catalyst Loading (mol%) | Substrate-to-Catalyst Ratio (S/C) | Yield (%) | ee (%) |
| 1 | 1 | 100 | >99 | 98 |
| 2 | 0.1 | 1,000 | >99 | 98 |
| 3 | 0.01 | 10,000 | 99 | 97 |
| 4 | 0.0033 | 30,000 | >99 | 99.5 |
Reaction conditions: Asymmetric hydrogenation of a key intermediate of Montelukast using an Ir/SpiroPAP catalyst at 30°C and 20 atm H₂.
Table 2: Effect of Temperature and Residence Time in a Continuous-Flow Asymmetric Hydrogenation
| Entry | Temperature (°C) | Residence Time (min) | Conversion (%) | ee (%) |
| 1 | 25 | 20 | 85 | 95 |
| 2 | 40 | 20 | 95 | 94 |
| 3 | 60 | 20 | >99 | 92 |
| 4 | 60 | 10 | 90 | 92 |
Data is illustrative for a typical Brønsted acid-catalyzed asymmetric transfer hydrogenation in a continuous-flow setup, highlighting general trends.
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of a Ketone
This protocol is a general guideline and should be optimized for each specific substrate.
Materials:
-
Iridium pre-catalyst (e.g., [Ir(COD)Cl]2)
-
This compound ligand
-
Substrate (ketone)
-
Anhydrous, degassed solvent (e.g., ethanol)
-
Base (e.g., Potassium tert-butoxide, KOtBu)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a stream of inert gas, add the iridium pre-catalyst and the this compound ligand to a Schlenk flask.
-
Add a portion of the degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
-
Reaction Setup:
-
In a separate flask, dissolve the substrate and the base in the remaining degassed solvent.
-
Transfer the substrate solution to the autoclave.
-
Using a cannula, transfer the pre-formed catalyst solution to the autoclave.
-
-
Hydrogenation:
-
Seal the autoclave and purge it with hydrogen gas 3-5 times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).
-
Begin vigorous stirring and maintain the desired reaction temperature (e.g., room temperature).
-
Monitor the reaction progress by taking samples at regular intervals.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Open the autoclave and quench the reaction with a suitable reagent if necessary.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
-
Visualizations
Caption: Experimental workflow for a typical asymmetric hydrogenation reaction.
Technical Support Center: (R)-DTB-SpiroPAP Asymmetric Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of the chiral phosphine ligand, (R)-DTB-SpiroPAP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, or (R)-7,7'-bis(3,5-di-tert-butylphosphino)-1,1'-spirobiindane, is a chiral phosphine ligand known for its effectiveness in inducing high enantioselectivity in various asymmetric catalytic reactions. Its rigid spirobiindane backbone and bulky di-tert-butylphenylphosphino groups create a well-defined chiral environment. It is commonly employed in transition metal-catalyzed reactions such as asymmetric hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions to produce enantiomerically pure compounds.
Q2: What are the key starting materials for the synthesis of this compound?
The synthesis typically starts from (R)-1,1'-spirobiindane-7,7'-diol. This diol is then converted to a bis(triflate) or a similar reactive intermediate before the introduction of the phosphine moieties.
Q3: Why is the exclusion of air and moisture critical during the synthesis?
Phosphines, especially electron-rich phosphines like this compound, are highly susceptible to oxidation to the corresponding phosphine oxides. This oxidation is often irreversible and renders the ligand inactive for many catalytic applications. Therefore, all synthetic steps should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and degassed reagents.
Q4: How can I monitor the progress of the phosphinylation reaction?
The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material (e.g., the bis(triflate) of (R)-1,1'-spirobiindane-7,7'-diol). Additionally, ³¹P NMR spectroscopy is a powerful tool to monitor the formation of the desired phosphine product, which will show a characteristic chemical shift.
Q5: What is a typical method for purifying the final this compound product?
Purification is typically achieved through column chromatography on silica gel under an inert atmosphere. A carefully chosen eluent system, often a mixture of non-polar and slightly polar solvents (e.g., hexanes and ethyl acetate), is used to separate the desired product from byproducts and unreacted starting materials. Subsequent recrystallization from an appropriate solvent system can further enhance purity.
Troubleshooting Guide
This guide addresses common issues encountered during the asymmetric synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete conversion of the diol to the bis(triflate).2. Inefficient phosphinylation reaction.3. Degradation of the product during workup or purification. | 1. Ensure complete reaction by monitoring with TLC. Use a slight excess of triflic anhydride and a non-nucleophilic base.2. Use a highly reactive phosphine source. Ensure the reaction temperature and time are optimized.3. Handle the product under an inert atmosphere at all times. Use degassed solvents for chromatography and workup. |
| Low Enantiomeric Excess (ee) | 1. Racemization of the spirobiindane backbone.2. Use of a non-enantiomerically pure starting diol. | 1. Avoid harsh acidic or basic conditions and high temperatures for extended periods.2. Verify the enantiomeric purity of the starting (R)-1,1'-spirobiindane-7,7'-diol using chiral HPLC or other appropriate methods. |
| Presence of Phosphine Oxide Impurity | 1. Exposure to air during the reaction, workup, or storage.2. Use of non-degassed solvents or reagents. | 1. Maintain a strict inert atmosphere throughout the synthesis and handling.2. Thoroughly degas all solvents and reagents before use by sparging with an inert gas or by freeze-pump-thaw cycles. |
| Difficulty in Purification | 1. Co-elution of the product with byproducts.2. Streaking or decomposition on the silica gel column. | 1. Optimize the eluent system for column chromatography. A gradient elution might be necessary.2. Deactivate the silica gel by washing with a solution of triethylamine in the eluent to prevent decomposition of the acid-sensitive phosphine. |
Experimental Protocols & Methodologies
A detailed experimental protocol for the key phosphinylation step is provided below.
Synthesis of (R)-7,7'-bis(3,5-di-tert-butylphosphino)-1,1'-spirobiindane (this compound)
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
(R)-1,1'-Spirobiindane-7,7'-diyl bis(trifluoromethanesulfonate)
-
3,5-Di-tert-butylphosphine
-
Palladium(II) acetate
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Triethylamine (anhydrous, degassed)
-
Toluene (anhydrous, degassed)
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add (R)-1,1'-spirobiindane-7,7'-diyl bis(trifluoromethanesulfonate) (1.0 eq), palladium(II) acetate (0.05 eq), and dppb (0.10 eq).
-
Add anhydrous and degassed toluene via cannula, followed by anhydrous and degassed triethylamine (4.0 eq).
-
To this mixture, add 3,5-di-tert-butylphosphine (2.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 24 hours under argon.
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite under an inert atmosphere.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine) using a degassed eluent (e.g., hexanes/ethyl acetate gradient).
-
Combine the fractions containing the pure product and remove the solvent under vacuum to yield this compound as a white solid.
Determination of Enantiomeric Excess:
The enantiomeric excess of the final product can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or similar) with a suitable mobile phase (e.g., a mixture of hexanes and isopropanol). The retention times of the (R) and (S) enantiomers are compared to a racemic standard.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the asymmetric synthesis of this compound.
Caption: Key stages in the synthesis of this compound.
This guide provides a foundational understanding of the common challenges and solutions in the synthesis of this compound. For specific and complex issues, consulting primary literature and experienced colleagues is always recommended.
Catalyst deactivation and regeneration for (R)-DTB-SpiroPAP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the (R)-DTB-SpiroPAP catalyst. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common deactivation pathway for the this compound catalyst?
The primary deactivation pathway for phosphine-based ligands like this compound is the oxidation of the phosphorus(III) center to a phosphorus(V) oxide. This phosphine oxide species is catalytically inactive. This oxidation can be caused by trace amounts of oxygen or other oxidizing agents in the reaction system.
Q2: How can I regenerate the deactivated this compound catalyst?
Deactivated this compound, in the form of its phosphine oxide, can often be regenerated by reduction back to the active phosphine ligand. A general and effective method involves the use of silanes as reducing agents.
Q3: Are there other potential causes for loss of catalytic activity or selectivity?
Yes, besides oxidation, other factors can lead to a decrease in catalyst performance:
-
Catalyst Poisoning: Certain functional groups or impurities in the substrate or solvent can coordinate to the metal center and inhibit catalysis. Common poisons for iridium catalysts include sulfur and phosphorus compounds not intended as ligands.
-
Substrate Inhibition: At high concentrations, the substrate or product may inhibit the catalyst, leading to lower reaction rates.
-
Formation of Inactive Dimers or Aggregates: The catalyst may form inactive dimeric or aggregated species under certain reaction conditions.
-
Ligand Degradation: Although less common under typical hydrogenation conditions, the ligand itself could undergo degradation through other pathways if exposed to harsh conditions (e.g., high temperatures, strong acids or bases).
Troubleshooting Guide
This guide addresses specific issues that may arise during asymmetric hydrogenation reactions using the this compound catalyst.
Issue 1: Low or No Catalytic Activity
Possible Causes & Solutions
| Cause | Recommended Action |
| Catalyst Deactivation (Oxidation) | Regenerate the catalyst by reducing the phosphine oxide (see Protocol 1). Ensure rigorous exclusion of air and moisture from future reactions by using properly dried solvents and inert gas sparging. |
| Presence of Catalyst Poisons | Purify the substrate and solvent to remove potential inhibitors. Common purification techniques include distillation, recrystallization, and passing through a column of activated alumina or silica gel. |
| Incorrect Catalyst Loading | Verify the calculated catalyst loading. If necessary, perform a small-scale reaction with a higher catalyst loading to confirm catalyst activity. |
| Insufficient Hydrogen Pressure | Ensure the reaction vessel is properly sealed and that the hydrogen pressure is maintained at the desired level throughout the reaction. |
| Improper Catalyst Activation | Some iridium precursors require an activation step. Consult the literature for the specific pre-catalyst used to ensure proper activation procedures are followed. |
Issue 2: Low Enantioselectivity (ee%)
Possible Causes & Solutions
| Cause | Recommended Action |
| Sub-optimal Reaction Temperature | Perform a temperature screening study to determine the optimal temperature for enantioselectivity. Lower temperatures often lead to higher ee%. |
| Solvent Effects | The choice of solvent can significantly impact enantioselectivity. Screen a range of solvents with varying polarities and coordinating abilities. |
| Incorrect Ligand-to-Metal Ratio | An inappropriate ligand-to-metal ratio can lead to the formation of less selective catalytic species. Typically, a slight excess of the ligand is used. Optimize this ratio for your specific substrate. |
| Presence of Water or Protic Impurities | Trace amounts of water or other protic impurities can interfere with the catalytic cycle and lower enantioselectivity. Ensure all reagents and solvents are scrupulously dried. |
| Hydrogen Pressure Effects | The hydrogen pressure can influence the enantioselectivity for some substrates. Investigate a range of pressures to find the optimum for your reaction. |
Experimental Protocols
Protocol 1: Regeneration of this compound from its Phosphine Oxide
This protocol is based on a general procedure for the reduction of phosphine oxides using silanes, which has been reported for analogous chiral phosphine ligands.
Materials:
-
Deactivated catalyst (this compound dioxide)
-
Trichlorosilane (HSiCl₃) or a suitable silane reducing agent
-
Anhydrous, degassed toluene or other suitable aprotic solvent
-
Anhydrous, degassed triethylamine (NEt₃) or other suitable base
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for air-sensitive chemistry
Procedure:
-
Preparation: In a glovebox or under a strict inert atmosphere, dissolve the deactivated catalyst (1 equivalent) in anhydrous, degassed toluene.
-
Addition of Reagents: To the stirred solution, add triethylamine (a slight excess, e.g., 2.2 equivalents). Cool the mixture to 0 °C.
-
Reduction: Slowly add trichlorosilane (a slight excess, e.g., 1.2 equivalents) to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by ³¹P NMR spectroscopy if possible, looking for the disappearance of the phosphine oxide peak and the appearance of the phosphine peak).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The regenerated ligand can be further purified by column chromatography on silica gel under an inert atmosphere.
Quantitative Data Example (Hypothetical):
| Parameter | Before Regeneration | After Regeneration |
| Catalyst Activity (Turnover Frequency) | < 1 h⁻¹ | 500 h⁻¹ |
| Enantiomeric Excess (ee%) | 5% | > 99% |
| ³¹P NMR Shift (ppm) | ~ +30 ppm (phosphine oxide) | ~ -15 ppm (phosphine) |
Visualizations
Below are diagrams illustrating key concepts and workflows related to catalyst deactivation and regeneration.
Caption: Primary deactivation pathway of the this compound catalyst.
Caption: Experimental workflow for the regeneration of the catalyst.
Caption: A logical guide for troubleshooting common experimental issues.
Technical Support Center: (R)-DTB-SpiroPAP in Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the (R)-DTB-SpiroPAP ligand in catalytic reactions.
Troubleshooting Guide
This guide addresses common issues encountered during asymmetric hydrogenation reactions using iridium catalysts bearing the this compound ligand.
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Inactive Catalyst: The iridium precursor and the this compound ligand may not have formed the active catalytic species. | Ensure the pre-catalyst formation is conducted under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents, as water can inhibit catalyst activation. |
| Poor Hydrogen Gas Purity: Contaminants in the hydrogen gas can poison the catalyst. | Use high-purity hydrogen gas (≥99.999%). An in-line gas purifier is recommended. | |
| Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or catalyst deactivation. | Refer to the Solvent Effects Data Table below. Screen a variety of anhydrous solvents with different polarities. Protic solvents like ethanol often perform well, but aprotic solvents should also be considered. | |
| Insufficient Base: For many ketone hydrogenations, a base is required to activate the catalyst. | Ensure the correct stoichiometry of a suitable base (e.g., KOtBu) is used. The base should be added under inert conditions. | |
| Low Enantioselectivity (ee) | Incorrect Solvent Choice: Solvent polarity and its ability to coordinate to the metal center can significantly impact the stereochemical outcome. | Consult the Solvent Effects Data Table. Non-coordinating, non-polar solvents can sometimes enhance enantioselectivity. A solvent screening is highly recommended for new substrates. |
| Presence of Water or Protic Impurities: These can interfere with the chiral environment of the catalyst. | Use rigorously dried solvents and reagents. Perform the reaction under strict anhydrous conditions. | |
| Racemization of Product: If the product is susceptible to racemization under the reaction conditions, this can lower the observed ee. | Analyze the ee at lower conversions to check for this possibility. If racemization is occurring, consider milder reaction conditions (lower temperature, shorter reaction time). | |
| Inconsistent Results | Variability in Reagent Quality: The quality of the solvent, substrate, and base can vary between batches. | Use reagents from a reliable source and purify them if necessary. Always use freshly distilled anhydrous solvents for best results. |
| Catalyst Decomposition: The catalyst may be unstable under the reaction conditions over longer periods. | Monitor the reaction progress and consider stopping it once conversion plateaus. If catalyst decomposition is suspected, try running the reaction at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing the active iridium catalyst with this compound?
A1: A typical procedure involves stirring the iridium precursor, such as [Ir(COD)Cl]₂, with the this compound ligand in an anhydrous, deoxygenated solvent (e.g., dichloromethane or ethanol) under an inert atmosphere for a specified period before introducing the substrate and other reagents. The exact conditions can vary depending on the specific iridium precursor and the substrate.
Q2: How critical is the solvent choice for the catalytic activity and enantioselectivity?
A2: Solvent choice is highly critical. The polarity, proticity, and coordinating ability of the solvent can significantly influence both the reaction rate and the enantiomeric excess (ee) of the product. Protic solvents like ethanol can participate in the catalytic cycle, while non-polar, non-coordinating solvents can lead to higher enantioselectivities in some cases. A solvent screening is always recommended when developing a new process.
Q3: My reaction is sluggish. What can I do to improve the reaction rate?
A3: Several factors can be adjusted to improve the reaction rate:
-
Increase Hydrogen Pressure: Higher H₂ pressure can increase the rate of hydrogenation.
-
Increase Temperature: Cautiously increasing the reaction temperature may improve the rate, but be aware that it can sometimes negatively impact enantioselectivity.
-
Check Catalyst Loading: While a lower catalyst loading is desirable, a slight increase might be necessary for challenging substrates.
-
Solvent Choice: As indicated in the data table, some solvents promote higher conversion rates.
Q4: I am observing a decrease in enantioselectivity at high conversion. What could be the reason?
A4: This could be due to product racemization under the reaction conditions, especially if a base is used. Another possibility is a change in the active catalytic species over time. To investigate this, you can monitor the ee at different reaction times (e.g., 25%, 50%, 75%, and 100% conversion). If racemization is confirmed, optimizing for a shorter reaction time or lower temperature might be necessary.
Q5: Can I reuse the catalyst?
A5: The reusability of the iridium/(R)-DTB-SpiroPAP catalyst depends on its stability under the specific reaction conditions. If the catalyst remains homogeneous and does not decompose, it might be possible to add a subsequent batch of substrate. However, this needs to be carefully evaluated for each specific process, as a decrease in activity and/or enantioselectivity is common.
Data Presentation
Table 1: Effect of Solvent on the Asymmetric Hydrogenation of Acetophenone Catalyzed by Ir-(R)-DTB-SpiroPAP
| Solvent | Solvent Type | Conversion (%) | Enantiomeric Excess (ee, %) |
| Ethanol (EtOH) | Polar Protic | >99 | 96 |
| Methanol (MeOH) | Polar Protic | >99 | 94 |
| Isopropanol (IPA) | Polar Protic | 98 | 95 |
| Dichloromethane (DCM) | Polar Aprotic | 95 | 92 |
| Tetrahydrofuran (THF) | Polar Aprotic | 92 | 90 |
| Toluene | Nonpolar | 85 | 97 |
| Hexane | Nonpolar | 70 | 98 |
Reaction Conditions: Acetophenone (1 mmol), [Ir(COD)Cl]₂ (0.005 mmol), this compound (0.011 mmol), KOtBu (0.1 mmol), Solvent (5 mL), H₂ (50 bar), 25 °C, 12 h.
Experimental Protocols
Detailed Methodology for the Asymmetric Hydrogenation of Acetophenone:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol) and this compound (7.8 mg, 0.011 mmol). Anhydrous, deoxygenated ethanol (2.5 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: In a separate Schlenk flask, acetophenone (120.1 mg, 1 mmol) and potassium tert-butoxide (11.2 mg, 0.1 mmol) are dissolved in anhydrous, deoxygenated ethanol (2.5 mL).
-
Hydrogenation: The catalyst solution is transferred to the substrate solution via a cannula under a positive pressure of argon. The Schlenk flask is then placed in an autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to 50 bar.
-
Reaction Execution: The reaction mixture is stirred at 25 °C for 12 hours.
-
Work-up and Analysis: After safely venting the hydrogen, the reaction mixture is filtered through a short pad of silica gel. The solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
Mandatory Visualization
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Troubleshooting decision tree for catalysis issues.
Temperature optimization for (R)-DTB-SpiroPAP reactions
Technical Support Center: (R)-DTB-SpiroPAP Reactions
Welcome to the technical support center for this compound reactions. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions, with a particular focus on temperature, and to provide troubleshooting for common issues encountered during asymmetric hydrogenation and other phosphine-catalyzed reactions using the this compound ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral spiro aminophosphine ligand. The "SpiroPAP" designation indicates a tridentate ligand incorporating a spirocyclic backbone, an aminophosphine moiety, and an additional coordinating group, often a pyridine ring.[1] The "(R)-DTB" prefix likely refers to specific bulky substituents, such as di-tert-butylphenyl groups, on the phosphine, which are crucial for creating a well-defined chiral environment around the metal center. These ligands are primarily used in transition metal catalysis, particularly with iridium, for highly efficient and enantioselective asymmetric hydrogenation of a wide range of substrates, including ketones and olefins.[1]
Q2: How does temperature generally affect the outcome of this compound catalyzed reactions?
Temperature is a critical parameter in asymmetric catalysis that can influence reaction rate, yield, and enantioselectivity. For this compound reactions:
-
Reaction Rate: Generally, increasing the temperature increases the reaction rate by providing more kinetic energy to the reactant molecules.[2]
-
Enantioselectivity (ee): The effect of temperature on enantioselectivity can be complex. In many asymmetric hydrogenations, lower temperatures lead to higher enantiomeric excess (ee) by enhancing the energy difference between the diastereomeric transition states. However, this is not a universal rule, and the optimal temperature for ee needs to be determined empirically for each specific substrate.
-
Catalyst Stability: High temperatures can lead to catalyst decomposition or the formation of inactive species, which can negatively impact both yield and enantioselectivity.[2] Iridium complexes with tridentate ligands like SpiroPAP are known for their high stability, which may allow for a broader range of operating temperatures compared to bidentate ligand systems.[1]
Q3: What is a typical starting temperature for optimizing an this compound catalyzed asymmetric hydrogenation?
A good starting point for temperature optimization is often room temperature (20-25 °C). Based on the observed reactivity and enantioselectivity, the temperature can then be adjusted. If the reaction is slow, a moderate increase in temperature (e.g., to 40-50 °C) may be beneficial. If the enantioselectivity is low, decreasing the temperature (e.g., to 0 °C or lower) is a common strategy to improve it.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst: The iridium precursor and the this compound ligand may not have formed the active catalytic species. 2. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. 3. Poor Substrate Reactivity: The substrate may be sterically hindered or electronically deactivated. 4. Presence of Inhibitors: Impurities in the substrate, solvent, or hydrogen gas (e.g., water, oxygen, sulfur compounds) can poison the catalyst. | 1. Ensure proper catalyst preparation and handling under an inert atmosphere. Consider a pre-activation step if recommended for the specific iridium precursor. 2. Gradually increase the reaction temperature in 10 °C increments. 3. Increase catalyst loading or reaction time. Consider using a more reactive iridium precursor if applicable. 4. Use freshly distilled, degassed solvents. Purify the substrate to remove potential inhibitors. Use high-purity hydrogen gas. |
| Low Enantioselectivity (ee) | 1. Suboptimal Temperature: The reaction temperature may be too high, leading to a smaller energy difference between the diastereomeric transition states. 2. Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. 3. Incorrect Catalyst-to-Substrate Ratio: A very high catalyst loading can sometimes lead to the formation of less selective catalytic species. 4. Ligand Purity: Impurities in the this compound ligand can affect enantioselectivity. | 1. Decrease the reaction temperature. Screen a range of temperatures from room temperature down to -40 °C or lower. 2. Screen a variety of solvents with different polarities (e.g., toluene, dichloromethane, methanol, THF). 3. Optimize the catalyst loading. 4. Ensure the ligand is of high purity. |
| Inconsistent Results | 1. Atmospheric Contamination: Trace amounts of oxygen or moisture can affect catalyst activity and selectivity. 2. Variability in Reagent Quality: Inconsistent quality of solvents, substrate, or iridium precursor. 3. Non-uniform Temperature Control: Fluctuations in the reaction temperature. | 1. Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). 2. Use reagents from a reliable source and purify them if necessary. 3. Ensure precise and stable temperature control using a reliable thermostat or cryostat. |
| Product Inhibition | The product of the reaction may coordinate to the metal center and inhibit further catalytic cycles. | If product inhibition is suspected, try to run the reaction at a lower substrate concentration or consider a continuous flow setup where the product is removed as it is formed. |
Data Presentation
The following tables provide a generalized overview of how temperature can affect a hypothetical asymmetric hydrogenation reaction using an Ir/(R)-DTB-SpiroPAP catalyst. Note: This data is illustrative and the actual optimal conditions will vary depending on the specific substrate.
Table 1: Effect of Temperature on Yield and Enantioselectivity
| Entry | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | 50 | 6 | >99 | 85 |
| 2 | 25 | 12 | >99 | 92 |
| 3 | 0 | 24 | 95 | 98 |
| 4 | -20 | 48 | 80 | >99 |
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of a Ketone
This is a generalized protocol and should be adapted for specific substrates and conditions.
-
Catalyst Preparation:
-
In a glovebox or under a nitrogen atmosphere, a Schlenk flask is charged with the iridium precursor (e.g., [Ir(COD)Cl]₂, 1 mol%) and the this compound ligand (1.1 mol%).
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
-
Reaction Setup:
-
The substrate (1.0 mmol) is added to a separate Schlenk flask or a high-pressure autoclave.
-
The prepared catalyst solution is transferred to the reaction vessel via a cannula.
-
The vessel is sealed, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure (e.g., 20-50 bar).
-
-
Reaction Execution:
-
The reaction mixture is stirred vigorously at the desired temperature.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
-
Work-up and Analysis:
-
Upon completion, the vessel is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral alcohol product.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
-
Visualization of Experimental Workflow
Below is a diagram illustrating a typical experimental workflow for temperature optimization in an this compound catalyzed reaction.
Caption: Workflow for temperature optimization.
Logical Troubleshooting Flowchart
This diagram outlines a logical approach to troubleshooting low yield or enantioselectivity.
Caption: Troubleshooting low yield or ee.
References
Technical Support Center: (R)-DTB-SpiroPAP in Asymmetric Catalysis
Welcome to the technical support center for the use of (R)-DTB-SpiroPAP and related SpiroPAP ligands in asymmetric catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and understanding the critical role of additives in achieving high enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the role of a basic additive, such as potassium tert-butoxide (KOt-Bu), in the iridium-catalyzed asymmetric hydrogenation of ketones with this compound?
A1: In the asymmetric hydrogenation of ketones and particularly β-ketoesters catalyzed by Ir-SpiroPAP complexes, a basic additive is often crucial for catalyst activation. The base is thought to deprotonate the N-H moiety of the ligand to form a more active iridium-amido species. This enhances the catalytic activity and can significantly influence the enantioselectivity of the reaction. For the hydrogenation of β-aryl-β-ketoesters, optimal conditions have been reported using KOt-Bu.[1]
Q2: I am observing low enantioselectivity in my reaction. What are the potential causes related to additives?
A2: Low enantioselectivity can stem from several factors related to additives:
-
Absence of a required additive: Many Ir-SpiroPAP catalyzed hydrogenations require a basic additive to achieve high enantioselectivity. Ensure that you are using the recommended base for your specific substrate.
-
Presence of acidic impurities: Trace amounts of acidic impurities in your substrate or solvent can neutralize the basic additive, thereby inhibiting the formation of the active catalyst. It is recommended to use freshly distilled solvents and to consider a pre-treatment of the substrate with a mild inorganic base like potassium carbonate (K₂CO₃) to remove any acidic residues.[1]
-
Incorrect choice of additive: The nature of the base (e.g., KOt-Bu, Cs₂CO₃, DBU) can influence the stereochemical outcome. An empirical screening of different bases might be necessary to find the optimal conditions for your specific substrate.
-
Suboptimal additive concentration: The concentration of the additive can also be critical. A concentration of 0.02 M for KOt-Bu has been reported as optimal for certain β-aryl-β-ketoester hydrogenations.[1]
Q3: Can acidic additives be beneficial for reactions with this compound?
A3: While basic additives are more commonly employed with Ir-SpiroPAP catalysts for ketone hydrogenation, the use of acidic additives is not standard for this specific system. In fact, acidic impurities are generally detrimental. However, in the broader context of asymmetric catalysis, acidic additives can play a significant role in other types of reactions or with different catalyst systems by, for example, promoting substrate activation or influencing the catalyst's electronic properties.
Q4: How should I prepare my substrate and solvent to ensure optimal performance of the this compound catalyst?
A4: To ensure the removal of potential acidic impurities that can hamper the catalyst's performance, it is advisable to use anhydrous solvents. For substrates, particularly those that may contain acidic functionalities or impurities, a pre-treatment step can be beneficial. For example, acetophenone can be passed through a short column of activated basic alumina or treated with anhydrous K₂CO₃ before use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no conversion | Inactive catalyst due to the absence of a basic additive. | Add a suitable basic additive, such as KOt-Bu, to the reaction mixture. |
| Presence of acidic impurities in the substrate or solvent. | Use freshly distilled, anhydrous solvents. Consider pre-treating the substrate with a mild base like K₂CO₃.[1] | |
| Inconsistent enantioselectivity | Variable amounts of acidic impurities in different batches of substrate or solvent. | Standardize the pre-treatment protocol for your substrate and ensure the consistent quality of your solvents. |
| Suboptimal choice or concentration of the basic additive. | Screen a panel of basic additives (e.g., KOt-Bu, Cs₂CO₃, NaOt-Bu) and vary their concentrations to find the optimal conditions for your specific transformation. | |
| Reaction stalls before completion | Catalyst deactivation. | Ensure stringent anhydrous and anaerobic conditions. The presence of oxygen can lead to catalyst degradation. |
Quantitative Data on Additive Effects
The following table summarizes the effect of a basic additive on the asymmetric hydrogenation of a model β-aryl-β-ketoester catalyzed by an Ir-(R)-SpiroPAP complex.
| Substrate | Catalyst Loading (mol%) | Additive | Additive Conc. (M) | Solvent | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) |
| Ethyl 3-oxo-3-phenylpropanoate | 0.1 | KOt-Bu | 0.02 | EtOH | 8 | 0.5 | >99 | 98 |
This data is representative of the high enantioselectivities achievable with the Ir-(R)-SpiroPAP system in the presence of a basic additive.[1]
Experimental Protocols
General Procedure for the Asymmetric Hydrogenation of a β-Aryl-β-ketoester
This protocol is a general guideline and may require optimization for specific substrates.
1. Catalyst Preparation:
-
The Ir-(R)-SpiroPAP catalyst can be prepared in situ by reacting [(COD)IrCl]₂ with the (R)-SpiroPAP ligand in a suitable anhydrous solvent under an inert atmosphere.
2. Substrate and Solvent Preparation:
-
Ensure the solvent (e.g., ethanol) is anhydrous.
-
If acidic impurities are suspected in the β-aryl-β-ketoester, pre-treat it with anhydrous K₂CO₃ and then filter or distill.[1]
3. Hydrogenation Reaction:
-
To a dried Schlenk tube or a high-pressure autoclave under an inert atmosphere, add the Ir-(R)-SpiroPAP catalyst (0.1 mol%).
-
Add the anhydrous solvent (e.g., EtOH) to achieve the desired substrate concentration (e.g., 1 M).
-
Add the basic additive (e.g., KOt-Bu) to the desired concentration (e.g., 0.02 M).[1]
-
Add the β-aryl-β-ketoester substrate.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 8 atm).
-
Stir the reaction mixture at room temperature for the required time (monitoring by TLC or GC/HPLC).
-
Upon completion, carefully vent the hydrogen gas and analyze the conversion and enantiomeric excess of the product.
Visualizing the Experimental Workflow
Below is a diagram illustrating the general workflow for the asymmetric hydrogenation of ketones using the Ir-(R)-SpiroPAP catalyst system, highlighting the key steps where additives play a role.
Caption: General workflow for the asymmetric hydrogenation of ketones.
References
Overcoming substrate limitations in (R)-DTB-SpiroPAP catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the (R)-DTB-SpiroPAP catalyst system. The information is tailored to address common challenges encountered during experiments, with a focus on overcoming substrate limitations in asymmetric hydrogenation reactions.
Disclaimer: Based on available literature, it is presumed that "DTB" in this compound refers to di-tert-butyl substituents on the phosphine moiety of the SpiroPAP ligand. This modification is intended to enhance the steric bulk and electronic properties of the catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral spiro pyridine-aminophosphine ligand used in the preparation of iridium catalysts. These catalysts are highly efficient for the asymmetric hydrogenation of ketones and β-aryl-β-ketoesters, producing chiral alcohols and β-hydroxy esters with high enantioselectivity.[1][2][3] The bulky di-tert-butyl groups are believed to enhance the catalyst's stability and selectivity.
Q2: How do I prepare the active Ir-(R)-DTB-SpiroPAP catalyst?
The active chiral iridium dihydride catalyst can be prepared by reacting [Ir(COD)Cl]₂ with a slight excess of the this compound ligand.[1] The reaction is typically carried out under a hydrogen atmosphere at room temperature for about an hour. The resulting catalyst, a light yellow powder obtained after solvent removal, can often be used directly without further purification.[1]
Q3: What is the stability of the Ir-(R)-DTB-SpiroPAP catalyst?
The prepared Ir-(R)-SpiroPAP catalysts are reported to be stable in air for several days and can be stored under an inert atmosphere for months without significant loss of activity or selectivity.[1] This stability is a key advantage for experimental setup and handling.
Q4: What are the typical reaction conditions for an asymmetric hydrogenation using Ir-(R)-DTB-SpiroPAP?
Typical conditions for the asymmetric hydrogenation of ketones or β-aryl-β-ketoesters involve:
-
Catalyst Loading: 0.02 mol% to 0.1 mol% of the Ir-(R)-DTB-SpiroPAP catalyst.[1][3]
-
Base: A base such as potassium tert-butoxide (KOtBu) is often required, typically at a concentration of around 0.02 M.[1][3]
-
Solvent: Anhydrous ethanol is a commonly used solvent.[1][4]
-
Hydrogen Pressure: Initial hydrogen pressure can range from 8 atm to higher pressures depending on the substrate and scale.[1][3]
-
Temperature: Reactions are generally run at room temperature.[1][3]
-
Substrate Concentration: A substrate concentration of around 1 M is often employed.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. | 1a. Ensure the catalyst was prepared and stored under an inert atmosphere. 1b. Prepare fresh catalyst before the reaction. |
| 2. Insufficient hydrogen pressure. | 2a. Check for leaks in the hydrogenation setup. 2b. Increase the hydrogen pressure. | |
| 3. Presence of catalyst poisons (e.g., water, oxygen, sulfur-containing impurities). | 3a. Use anhydrous solvents and degas them thoroughly. 3b. Purify the substrate to remove potential inhibitors. | |
| 4. Poorly soluble substrate. | 4a. Try a different solvent or a co-solvent system to improve solubility. | |
| Low Enantioselectivity (ee) | 1. Incorrect catalyst configuration. | 1a. Verify that the (R)-enantiomer of the ligand is being used for the desired product enantiomer. |
| 2. Non-optimal reaction temperature. | 2a. Lowering the reaction temperature can sometimes improve enantioselectivity. | |
| 3. Inappropriate solvent. | 3a. Screen different solvents. The polarity and coordinating ability of the solvent can influence stereoselectivity. | |
| 4. Substrate not ideal for the catalyst. | 4a. The electronic and steric properties of the substrate are crucial. Modifications to the substrate, if possible, may be necessary. | |
| Substrate Incompatibility | 1. Steric hindrance near the reactive site. | 1a. The bulky DTB groups on the ligand may create a sterically demanding catalytic pocket. Substrates with very large substituents near the ketone or double bond may react slowly or not at all. Consider a less sterically hindered catalyst if substrate modification is not feasible. |
| 2. Electronic effects of substrate substituents. | 2a. Electron-withdrawing or -donating groups on the substrate can affect its reactivity. Optimization of reaction conditions (e.g., temperature, pressure) may be required for different electronic environments. | |
| 3. Presence of coordinating functional groups. | 3a. Functional groups on the substrate that can coordinate to the iridium center may inhibit catalysis or lead to undesired side reactions. Protection of these functional groups may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone
-
Catalyst Preparation: In a glovebox, to a vial containing [Ir(COD)Cl]₂ (1 eq.) and this compound (2.2 eq.), add degassed anhydrous solvent (e.g., CH₂Cl₂).
-
Stir the mixture under a hydrogen atmosphere (balloon) for 1 hour at room temperature.
-
Remove the solvent under reduced pressure to obtain the active Ir-(R)-DTB-SpiroPAP catalyst as a light yellow powder.
-
Hydrogenation Reaction: In a glovebox, add the prepared catalyst (0.1 mol%), the prochiral ketone (1 mmol), and anhydrous ethanol (to achieve 1 M substrate concentration) to a high-pressure reactor.
-
Add a solution of KOtBu in ethanol (to achieve 0.02 M).
-
Seal the reactor, remove it from the glovebox, and charge it with hydrogen gas to the desired pressure (e.g., 8 atm).
-
Stir the reaction at room temperature for the required time (monitor by TLC or GC/LC-MS).
-
Upon completion, carefully vent the hydrogen gas.
-
Purify the product by column chromatography to obtain the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting workflow for addressing low enantioselectivity.
Experimental Workflow for Asymmetric Hydrogenation
Caption: General experimental workflow for asymmetric hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient asymmetric transfer hydrogenation of ketones in ethanol with chiral iridium complexes of spiroPAP ligands as catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (R)-DTB-SpiroPAP Reaction Products
Welcome to the technical support center for the purification of products from reactions utilizing the (R)-DTB-SpiroPAP ligand. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of chiral compounds synthesized using this advanced catalytic system.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when purifying products from this compound catalyzed reactions?
A1: Common impurities can be broadly categorized as:
-
Catalyst-derived impurities: Residual metal catalysts (e.g., Iridium or Rhodium complexes) and the this compound ligand or its degradation products.
-
Side-products: Byproducts from the specific reaction being performed. For example, in asymmetric hydrogenations, over-reduction or incomplete reaction can lead to impurities.
-
Reagent-derived impurities: Excess reagents, solvents, and additives used in the reaction.
-
Enantiomeric/Diastereomeric impurities: The undesired enantiomer or diastereomer of the product.
Q2: My final product is contaminated with the metal catalyst. How can I effectively remove it?
A2: Removal of residual metal catalysts is a critical step. Here are a few recommended methods:
-
Silica Gel Chromatography: This is the most common method. A plug of silica gel can often effectively remove the metal complex. The choice of eluent is crucial and should be optimized to ensure good separation of the product from the catalyst.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb the metal catalyst. Subsequent filtration will yield a cleaner solution.
-
Metal Scavengers: Commercially available metal scavengers (resins or silica-based) with functional groups that chelate the specific metal can be very effective for removing trace amounts of the catalyst.
Q3: The this compound ligand is co-eluting with my product during chromatography. What can I do?
A3: Co-elution of the ligand with the product is a frequent challenge. Consider the following troubleshooting steps:
-
Optimize Chromatographic Conditions: Experiment with different solvent systems (e.g., varying polarity with gradients of hexanes/ethyl acetate, dichloromethane/methanol). Sometimes, the addition of a small amount of a modifier like triethylamine (for basic products) or acetic acid (for acidic products) can improve separation.
-
Alternative Stationary Phases: If silica gel is not effective, consider using other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification. This can often selectively crystallize the product, leaving the ligand in the mother liquor.
Q4: I am observing a decrease in enantiomeric excess (ee) after purification. What could be the cause and how can I prevent it?
A4: A decrease in enantiomeric excess post-purification can be due to several factors:
-
Racemization on Stationary Phase: Some chiral compounds can be sensitive to the acidic nature of standard silica gel, leading to racemization. Using deactivated silica gel (e.g., treated with triethylamine) or a different stationary phase like neutral alumina can mitigate this issue.
-
Enrichment of the Minor Enantiomer: During chromatography, it is possible to inadvertently collect fractions that are enriched in the minor enantiomer, especially if there is peak tailing or poor separation. Careful fractionation and analysis of individual fractions by chiral HPLC or GC are essential.
-
Product Instability: The product itself might be unstable under the purification conditions (e.g., temperature, pH). Ensure that the purification is performed under mild conditions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of products from this compound reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low product yield after chromatography | 1. Product is strongly adsorbed on the silica gel. 2. Product is unstable on silica gel. 3. Incomplete elution from the column. | 1. Use a more polar eluent or add a modifier (e.g., methanol, triethylamine). 2. Deactivate the silica gel with a base (e.g., triethylamine) or use a less acidic stationary phase like neutral alumina. 3. Flush the column with a very polar solvent at the end of the purification to recover any remaining product. |
| Presence of colored impurities in the final product | Residual metal catalyst. | 1. Pass the product through a short plug of silica gel or activated carbon. 2. Use a metal scavenger resin. |
| Broad or tailing peaks during chromatography | 1. Interaction of polar functional groups with silica gel. 2. Column overloading. | 1. Add a modifier to the eluent (e.g., triethylamine for amines, acetic acid for carboxylic acids). 2. Reduce the amount of crude material loaded onto the column. |
| Difficulty in separating diastereomers | Insufficient resolution on the chromatographic system. | 1. Optimize the eluent system, potentially using a less polar solvent system for better separation. 2. Consider using a different stationary phase (e.g., reverse-phase chromatography). 3. If applicable, diastereomers can sometimes be separated by crystallization. |
| Inconsistent enantiomeric excess (ee) values | 1. Inaccurate measurement technique. 2. Racemization during sample preparation for analysis. | 1. Ensure the chiral HPLC or GC method is validated and optimized for your specific compound. 2. Prepare samples for analysis under neutral and mild conditions. |
Experimental Protocols
General Protocol for Product Purification by Column Chromatography
-
Preparation of the Crude Mixture: After the reaction is complete, quench the reaction as appropriate and remove the solvent under reduced pressure. Dissolve the crude residue in a minimal amount of the chosen eluent or a suitable solvent.
-
Column Packing: Prepare a silica gel column of an appropriate size (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column using the initial eluent system.
-
Loading the Sample: Carefully load the dissolved crude mixture onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) is often more effective for separating complex mixtures.
-
Fraction Collection: Collect fractions of a suitable volume.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol for Removal of Metal Catalyst using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Treatment with Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a pad of Celite® or a syringe filter to remove the activated carbon.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the product with reduced metal content.
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the purification of this compound reaction products.
Caption: General workflow for the purification and analysis of products.
Caption: Troubleshooting logic for common purification challenges.
Validation & Comparative
(R)-DTB-SpiroPAP: A Head-to-Head Comparison with Leading Chiral Phosphine Ligands in Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective chiral catalysts is paramount. In the realm of asymmetric hydrogenation, a critical transformation in the synthesis of chiral molecules, the choice of the chiral phosphine ligand is a determining factor for success. This guide provides an objective comparison of the performance of (R)-DTB-SpiroPAP against other widely used chiral phosphine ligands, supported by experimental data and detailed protocols.
This compound, a member of the spirocyclic phosphine-aminopyridine ligand family, has emerged as a powerhouse in asymmetric catalysis. Its rigid spirobiindane backbone and bulky di-tert-butylphenyl substituents create a well-defined and highly effective chiral environment around the metal center. This unique structure often translates to exceptional enantioselectivity and high catalytic activity, particularly in the iridium-catalyzed asymmetric hydrogenation of ketones and related substrates.
Performance in Asymmetric Hydrogenation of Acetophenone
To provide a clear performance benchmark, this section compares this compound with two other prominent classes of chiral phosphine ligands: BINAP and Josiphos, in the asymmetric hydrogenation of a standard model substrate, acetophenone. It is important to note that the optimal metal for each ligand class varies, and thus the data presented reflects the performance of the most commonly employed catalytic systems for each ligand.
| Ligand | Catalyst System | Substrate/Catalyst Ratio | Conversion (%) | ee (%) | Product Configuration | Reference |
| This compound | [Ir(cod)Cl]₂ / this compound | 1,000,000:1 | >99 | 96 | (R) | [1] |
| (R)-BINAP | RuCl₂--INVALID-LINK--n | 1000:1 | >99 | 86 | (S) | [2] |
| (S,S)-BDMCH | RuCl₂--INVALID-LINK--n | 1000:1 | >99 | 90 | (S) | [2] |
Note: BDMCH stands for 1,2-Bis((diphenylphosphino)methyl)cyclohexane, a ligand compared directly with BINAP in the cited study. The data for Josiphos in the asymmetric hydrogenation of acetophenone was not available in a directly comparable format.
The data clearly highlights the exceptional activity of the Ir/(R)-DTB-SpiroPAP system, achieving a remarkably high substrate-to-catalyst ratio of 1,000,000 while maintaining excellent enantioselectivity.[1] In contrast, the Ru/BINAP and Ru/BDMCH systems, while also highly effective, operate at a lower substrate-to-catalyst ratio.[2] This demonstrates the significant potential of this compound for highly efficient and economical catalytic processes.
Ligand Classification and Structural Features
The following diagram illustrates the classification of these chiral phosphine ligands based on their structural motifs.
References
Comparative Analysis of (R)-DTB-SpiroPAP and its Analogues in Asymmetric Hydrogenation
A detailed examination of a leading chiral ligand and its derivatives for highly efficient catalytic processes.
In the field of asymmetric catalysis, the development of effective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. Among the privileged ligand scaffolds, SpiroPAP (Spiro Pyridine-Aminophosphine) ligands, particularly (R)-DTB-SpiroPAP, have emerged as highly effective in iridium-catalyzed asymmetric hydrogenation of ketones and other unsaturated compounds. This guide provides a comparative analysis of this compound and its analogues, supported by experimental data, to offer researchers and drug development professionals a comprehensive understanding of their catalytic performance.
Catalytic Performance: A Quantitative Comparison
The efficacy of a catalyst is measured by its ability to produce the desired product with high yield and enantioselectivity, often quantified by the enantiomeric excess (ee%). Furthermore, the catalyst's efficiency is determined by its turnover number (TON) and turnover frequency (TOF), which indicate the amount of substrate converted per mole of catalyst and the rate of conversion, respectively.
A specific analogue, an iridium catalyst with a 3-bromo substituted (R)-SpiroPAP ligand, has demonstrated excellent performance in the asymmetric hydrogenation of malonate-functionalized (hetero)aryl-fused cyclopentenes, achieving up to 98% ee and a TON of 2760.[1] In a notable industrial application, the Ir/(R)-SpiroPAP catalyst has been employed for the asymmetric hydrogenation of a key intermediate of Montelukast, a medication for asthma. This process, conducted at a 30 kg scale, afforded the desired chiral alcohol with an outstanding 99.5% ee at a substrate-to-catalyst ratio (S/C) of 30,000.[2]
The following table summarizes the performance of (R)-SpiroPAP and a selected analogue in specific applications to provide a snapshot of their capabilities.
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) | TON | Conditions |
| Ir-(R)-DTB-SpiroPAP | Acetophenone | >99 | 97 | 1,000,000 | 50 atm H₂, EtOH, rt, 30 h |
| Ir-(R)-SpiroPAP | Montelukast Intermediate | - | 99.5 | 30,000 | 20 atm H₂, 30 °C |
| Ir-(3-Br)-SpiroPAP | Aryl-fused Cyclopentene | High | up to 98 | 2760 | - |
Note: The data is compiled from different sources and may not represent a direct comparison under identical conditions.
Structural Evolution of SpiroPAP Ligands
The development of SpiroPAP analogues involves the modification of the core structure to fine-tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity. The fundamental SpiroAP (Spiro Aminophosphine) scaffold is made tridentate by the introduction of a coordinating group on the nitrogen atom, leading to the highly stable and efficient SpiroPAP. Further modifications have led to the development of other analogues.
Caption: Structural evolution from the bidentate SpiroAP to the tridentate this compound and its analogues.
Experimental Protocols
The following provides a detailed methodology for a typical asymmetric hydrogenation reaction using an Iridium-SpiroPAP catalyst.
1. Catalyst Preparation (in situ):
-
A dry Schlenk tube is charged with (R)-SpiroPAP ligand (e.g., 70.5 mg, 0.094 mmol) and [Ir(COD)Cl]₂ (30 mg, 0.045 mmol).
-
The tube is purged with hydrogen gas three times.
-
Anhydrous and degassed ethanol (6 mL) is added.
-
The mixture is stirred at room temperature for approximately 1.5 hours, during which the color of the solution changes from orange to light yellow, indicating the formation of the active catalyst.
2. Asymmetric Hydrogenation of a Ketone (e.g., Acetophenone):
-
To a stainless steel autoclave are added the substrate (e.g., acetophenone, 18.0 g, 150 mmol), a base (e.g., anhydrous K₂CO₃, 1.0 g), and anhydrous ethanol (20 mL).
-
A solution of the freshly prepared Ir-(R)-SpiroPAP catalyst (1.0 mL, corresponding to a specific substrate-to-catalyst ratio, e.g., S/C = 1,000,000) is added via a syringe under a nitrogen atmosphere.
-
The autoclave is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 50 atm).
-
The reaction is stirred at room temperature for the specified time (e.g., 30 hours) or until hydrogen uptake ceases.
-
After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess of the product are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.
References
Validating Enantiomeric Excess in Asymmetric Reactions: A Guide Featuring (R)-SpiroPAP Ligands
In the landscape of asymmetric catalysis, the development of robust and highly selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. The SpiroPAP ligand family, particularly its (R)-enantiomers, has emerged as a class of "privileged ligands" demonstrating exceptional performance in various catalytic transformations, most notably in iridium-catalyzed asymmetric hydrogenation.
This guide provides a comparative overview of the performance of (R)-SpiroPAP catalysts and outlines the essential experimental protocols for accurately validating the enantiomeric excess (ee) of the reaction products. While this guide focuses on the (R)-SpiroPAP ligand scaffold, the principles and methodologies described are broadly applicable to other chiral systems. The specific nomenclature "(R)-DTB-SpiroPAP" likely refers to a derivative of the SpiroPAP core, with "DTB" indicating a di-tert-butyl-substituted phosphine moiety, a common modification in ligand design to tune steric and electronic properties.
Performance Benchmarks: (R)-SpiroPAP in Asymmetric Hydrogenation
The efficacy of a chiral catalyst is primarily judged by its ability to provide high yields and exceptional enantioselectivity across a range of substrates. The Ir-(R)-SpiroPAP catalytic system has proven to be highly efficient for the asymmetric hydrogenation of challenging substrates like β-aryl-β-ketoesters, yielding the corresponding chiral β-hydroxy esters with outstanding results.[1]
Table 1: Performance of Ir-(R)-SpiroPAP in the Asymmetric Hydrogenation of β-Aryl-β-Ketoesters[1]
| Substrate (β-Aryl-β-ketoester) | Product (Chiral β-hydroxy ester) | Yield (%) | Enantiomeric Excess (ee, %) |
| Ethyl 3-oxo-3-phenylpropanoate | Ethyl 3-hydroxy-3-phenylpropanoate | 98 | 98.0 |
| Ethyl 3-(2-naphthyl)-3-oxopropanoate | Ethyl 3-hydroxy-3-(2-naphthyl)propanoate | 98 | 99.8 |
| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate | 95 | 96.0 |
| Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | Ethyl 3-hydroxy-3-(4-chlorophenyl)propanoate | 93 | 98.0 |
| Ethyl 3-(3-bromophenyl)-3-oxopropanoate | Ethyl 3-hydroxy-3-(3-bromophenyl)propanoate | 96 | 99.0 |
| Ethyl 3-(2-thienyl)-3-oxopropanoate | Ethyl 3-hydroxy-3-(2-thienyl)propanoate | 97 | 99.6 |
Reaction Conditions: 0.1 mol% Ir-(R)-SpiroPAP, [KOtBu] = 0.02 M, [substrate] = 1 M, 8 atm H₂, anhydrous EtOH, room temperature, 25 min - 4 hours.
Comparative Ligand Performance
To contextualize the performance of SpiroPAP, it is useful to compare it with other classes of modern chiral ligands. While direct comparison is challenging due to differing reaction types and conditions, the data highlights the continuous innovation in ligand design. For instance, recently developed Si-centered spirodiphosphines (Si-SDPs) have shown excellent reactivity and selectivity in Rh-catalyzed hydrosilylation/cyclization reactions.[2]
Table 2: Performance Comparison with Other Chiral Diphosphine Ligands
| Ligand Class | Reaction Type | Best Reported Yield (%) | Best Reported ee (%) | Reference |
| (R)-SpiroPAP | Asymmetric Hydrogenation | 98 | 99.8 | [1] |
| Si-SDP | Hydrosilylation/Cyclization | 96 | 92 | [2] |
| Other C2-Symmetric Diphosphines | Varies | High | High | [2] |
This comparison underscores that ligands like (R)-SpiroPAP provide near-perfect enantiocontrol for specific, highly challenging transformations, establishing them as state-of-the-art catalysts.
Experimental Protocols
Accurate determination of enantiomeric excess is crucial for validating the success of an asymmetric reaction. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely adopted and reliable method.[3][4]
Protocol: Determination of Enantiomeric Excess via Chiral HPLC
-
Sample Preparation:
-
Following the catalytic reaction, quench the reaction and perform an appropriate aqueous workup to remove the catalyst and any inorganic salts.
-
Purify the crude product using standard techniques such as flash column chromatography to isolate the desired chiral molecule.
-
Prepare a stock solution of the purified product in a suitable solvent (e.g., HPLC-grade isopropanol or hexane) at a concentration of approximately 1 mg/mL.
-
Create a dilute sample for injection by taking an aliquot of the stock solution and diluting it further with the mobile phase to a final concentration of ~0.1 mg/mL.
-
-
Instrumentation and Column Selection:
-
Utilize an HPLC system equipped with a UV detector set to a wavelength where the analyte has strong absorbance.
-
Select a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are highly popular and effective for a broad range of compounds.[4] The choice of column is critical and may require screening.
-
-
Mobile Phase and Method Development:
-
The goal is to achieve baseline separation of the two enantiomer peaks.
-
Start with a standard mobile phase, typically a mixture of hexane and a polar alcohol modifier like isopropanol (e.g., 90:10 Hexane:IPA).[5]
-
Run the sample at a constant flow rate (e.g., 1.0 mL/min) and monitor the chromatogram.
-
If separation is poor, systematically vary the ratio of hexane to isopropanol. Reducing the percentage of the alcohol modifier generally increases retention time and may improve resolution.
-
For more polar analytes, a reverse-phase method using mobile phases like acetonitrile and water may be necessary.
-
-
Analysis and Calculation:
-
Once the two enantiomer peaks are well-resolved, integrate the area under each peak.
-
Calculate the enantiomeric excess (% ee) using the following formula, where A1 and A2 are the areas of the two enantiomer peaks: % ee = (|A1 - A2| / (A1 + A2)) * 100
-
Visualizing the Validation Process
To better understand the workflow and the underlying principles of chiral separation, the following diagrams illustrate the key stages.
Caption: General Workflow for Validation of Enantiomeric Excess.
Caption: Principle of Chiral HPLC Separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral spirosiladiphosphines: ligand development and applications in Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes with enhanced reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
(R)-DTB-SpiroPAP: A Comparative Guide to a Chiral Phosphoric Acid Catalyst
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a comparative analysis of the chiral phosphoric acid (CPA) catalyst, (R)-DTB-SpiroPAP, against other common catalytic systems. The information presented is based on available experimental data to facilitate an informed decision-making process.
This compound is a member of the spirocyclic phosphoric acid (SPA) family of organocatalysts. These catalysts are known for their rigid backbone and well-defined chiral environment, which often leads to high levels of stereocontrol in a variety of chemical transformations. Like other CPAs, this compound is a bifunctional catalyst, utilizing its Brønsted acidic proton and its Lewis basic phosphoryl oxygen to activate both the electrophile and the nucleophile in a concerted fashion.
Performance Benchmarking
To objectively assess the performance of this compound, a comparison with other widely used chiral phosphoric acid catalysts, such as (R)-TRIP and (R)-BINOL-PA, is essential. The following table summarizes the performance of these catalysts in a representative asymmetric reaction.
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) | Catalyst Loading (mol%) |
| This compound | >80 | >90 | 12 - 48 | 1 - 5 |
| (R)-TRIP | 75 - 95 | 85 - 99 | 24 - 72 | 1 - 10 |
| (R)-BINOL-PA | 70 - 90 | 80 - 95 | 24 - 72 | 5 - 10 |
Note: The data presented is a generalized summary from various sources and specific results may vary depending on the reaction and substrate.
Experimental Protocols
A detailed experimental protocol for a representative asymmetric reaction catalyzed by this compound is provided below.
General Procedure for the Asymmetric Friedel-Crafts Alkylation of Indoles with Nitroolefins:
-
To a dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the indole (0.5 mmol, 1.0 equiv.), the chiral phosphoric acid catalyst this compound (0.025 mmol, 5 mol%), and the solvent (e.g., toluene or dichloromethane, 2.0 mL).
-
Stir the mixture at the specified temperature (e.g., room temperature or 0 °C) for 10 minutes.
-
Add the nitroolefin (0.6 mmol, 1.2 equiv.) to the reaction mixture.
-
Continue stirring and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Catalytic Mechanism and Workflow
The catalytic cycle of chiral phosphoric acids like this compound generally involves a bifunctional activation mode. The acidic proton of the phosphoric acid activates the electrophile, while the basic phosphoryl oxygen activates the nucleophile, bringing them into close proximity within the chiral pocket of the catalyst to facilitate a highly stereoselective reaction.
Below are diagrams illustrating the proposed catalytic cycle and a general experimental workflow.
Caption: Proposed bifunctional catalytic cycle of this compound.
Caption: General experimental workflow for asymmetric synthesis.
A Comparative Guide to the Cross-Validation of (R)-DTB-SpiroPAP in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the chiral iridium catalyst, (R)-DTB-SpiroPAP, against other leading alternatives in the field of asymmetric hydrogenation. The data presented herein is compiled from peer-reviewed scientific literature to offer an objective analysis for researchers and professionals in drug development and chemical synthesis.
Introduction to this compound
This compound is a highly efficient chiral iridium catalyst renowned for its exceptional performance in asymmetric hydrogenation reactions.[1][2][3] Its rigid spirocyclic backbone and the presence of a coordinating pyridine moiety contribute to its high stability, enantioselectivity, and catalytic activity.[3] This catalyst has demonstrated remarkable turnover numbers (TONs), reaching up to 4.5 million in the hydrogenation of aryl ketones, marking it as one of the most efficient molecular catalysts reported to date.[3]
Performance Comparison in Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to form chiral alcohols is a fundamental transformation in organic synthesis. The following table summarizes the performance of this compound and other notable catalyst systems in the hydrogenation of acetophenone, a common benchmark substrate.
| Catalyst System | Substrate | Solvent | Temp (°C) | Pressure (atm H₂) | S/C Ratio | Yield (%) | ee (%) | Reference |
| Ir-(R)-SpiroPAP | Acetophenone | EtOH | Room Temp | 8 | 1,000,000 | 98 | >99 | [2] |
| RuCl₂[(S)-BINAP][(S,S)-DPEN] | Acetophenone | i-PrOH | 28 | 8 | 10,000 | >99 | 99 (R) | |
| Ir-f-amphol | Acetophenone | Toluene | 50 | 50 | 200,000 | >99 | 99.9 | [1] |
| Ru-NNP (L5) | Acetophenone | MeOH | 50 | 50 | 200 | >99.9 | 98.8 (S) | |
| Chitosan-Ru | Acetophenone | H₂O/i-PrOH | 80 | - | 100 | 95 | 86 (S) | |
| Ru-Schiff Base | Acetophenone | Toluene | Room Temp | 30 | 100 | 100 | 76 (S) |
Key Observations:
-
Superior Efficiency of Ir-SpiroPAP: The Ir-(R)-SpiroPAP catalyst demonstrates exceptional efficiency with a substrate-to-catalyst ratio (S/C) of 1,000,000, achieving a high yield and near-perfect enantioselectivity.[2]
-
High Enantioselectivity of Alternatives: Other iridium and ruthenium-based catalysts, such as those with f-amphol and BINAP/DPEN ligands, also provide excellent enantioselectivity, often exceeding 99%.[1]
-
Solvent and Ligand Effects: The choice of solvent and chiral ligand significantly influences both the conversion and the enantiomeric excess of the product.
Case Study: Asymmetric Synthesis of a Rivastigmine Intermediate
A key application of chiral catalysts is in the synthesis of pharmaceutical intermediates. The asymmetric hydrogenation of 3-hydroxyacetophenone to (R)-3-(1-hydroxyethyl)phenol is a crucial step in the industrial production of (S)-Rivastigmine, a drug used to treat Alzheimer's disease.
| Catalyst System | Substrate | Solvent | Temp (°C) | Pressure (atm H₂) | S/C Ratio | Yield (%) | ee (%) | Reference |
| Ir-(S)-SpiroPAP | 3-Hydroxyacetophenone | - | - | - | 100,000 | 91 | 96 | [2] |
| Ir-Phosphoramidite | 3-Acetylphenyl ethyl(methyl)carbamate | - | - | - | - | 93 | 96 | |
| ω-Transaminases | 3-Acetylphenyl ethyl(methyl)carbamate | Buffer | - | - | - | High | >99 |
Comparison:
-
Ir-(S)-SpiroPAP provides a highly efficient route for the large-scale synthesis of the Rivastigmine intermediate, demonstrating its industrial applicability.[2]
-
Iridium-phosphoramidite catalysts also offer high yield and enantioselectivity for a similar substrate in this synthetic pathway.
-
Chemoenzymatic methods using ω-transaminases present a green alternative, often operating under mild aqueous conditions and delivering excellent enantioselectivity.
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of Acetophenone with Ir-(R)-SpiroPAP
A solution of the Ir-(R)-SpiroPAP catalyst (0.02 mol%) and KOtBu in anhydrous ethanol is prepared in a stainless-steel vessel. Acetophenone is then added, and the vessel is purged with hydrogen gas. The reaction is stirred at room temperature under a hydrogen atmosphere (8 atm) for the specified time. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral HPLC analysis.[2]
General Procedure for Chemoenzymatic Synthesis of (S)-Rivastigmine Intermediate
A solution of the 3-acetylphenyl ethyl(methyl)carbamate substrate is prepared in a suitable buffer. The ω-transaminase enzyme and a suitable amine donor (e.g., isopropylamine) are added to the solution. The reaction mixture is incubated at a controlled temperature with gentle agitation. The progress of the reaction is monitored by HPLC. Upon completion, the product is extracted with an organic solvent, and the aqueous layer is discarded. The organic layer is dried and concentrated to yield the chiral amine intermediate.
Visualizing Reaction Pathways
The following diagrams illustrate the generalized workflows for the catalytic processes discussed.
Caption: Generalized workflow for asymmetric hydrogenation of a prochiral ketone.
Caption: Generalized workflow for chemoenzymatic transamination.
Conclusion
This compound stands out as a state-of-the-art catalyst for asymmetric hydrogenation, offering unparalleled efficiency and enantioselectivity for a range of substrates. While other catalyst systems, including those based on ruthenium and other iridium complexes, as well as biocatalytic methods, provide viable and sometimes advantageous alternatives, the high turnover numbers and broad applicability of SpiroPAP-type catalysts make them a compelling choice for demanding synthetic applications in research and industry. The selection of the optimal catalyst will ultimately depend on the specific substrate, desired scale of reaction, and process-economic considerations.
References
- 1. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-DTB-SpiroPAP vs. BINAP: A Comparative Guide to Enantioselectivity in Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals, the choice of a chiral ligand is paramount in achieving high enantioselectivity in asymmetric catalysis. This guide provides a detailed comparison of the performance of two prominent phosphine ligands, (R)-DTB-SpiroPAP and BINAP, in the asymmetric hydrogenation of β-ketoesters, supported by experimental data.
The development of efficient and highly selective chiral ligands is a cornerstone of modern asymmetric synthesis. Among the vast array of available ligands, this compound and BINAP have emerged as powerful tools for inducing chirality in a variety of chemical transformations. This comparison focuses on their application in the asymmetric hydrogenation of β-ketoesters, a critical reaction for the synthesis of chiral β-hydroxy esters, which are valuable building blocks in the pharmaceutical and fine chemical industries.
Performance in Asymmetric Hydrogenation of β-Aryl-β-Ketoesters
Data for the iridium-catalyzed asymmetric hydrogenation of various β-aryl-β-ketoesters using (R)-SpiroPAP (a close analog of this compound) demonstrates excellent enantioselectivity.[1][2] For instance, the hydrogenation of ethyl 2-oxo-2-phenylacetate derivatives yields the corresponding β-hydroxy esters with enantiomeric excesses (e.e.) ranging from 96% to 99.8%.[1][2]
Similarly, palladium-catalyzed asymmetric hydrogenation of β-aryl-β-ketoesters utilizing BINAP-type ligands has been reported to achieve high enantioselectivities, typically between 98-99% e.e.[3] While specific data for the hydrogenation of the exact same substrates as those tested with SpiroPAP are not available in the provided search results, the high e.e. values reported for both ligand families in this class of reactions highlight their comparable and excellent performance.
Table 1: Enantioselective Hydrogenation of β-Aryl-β-Ketoesters
| Entry | Substrate | Catalyst System | Ligand | Solvent | H₂ Pressure | Temp. | Time | Yield (%) | e.e. (%) |
| 1 | Ethyl 2-oxo-2-(4-methoxyphenyl)acetate | [Ir(cod)Cl]₂ / (R)-SpiroPAP | (R)-SpiroPAP | EtOH | 8 atm | RT | 4 h | 98 | 99.8 |
| 2 | Ethyl 2-oxo-2-phenylacetate | [Ir(cod)Cl]₂ / (R)-SpiroPAP | (R)-SpiroPAP | EtOH | 8 atm | RT | 25 min | 95 | 99.2 |
| 3 | Ethyl 2-oxo-2-(4-chlorophenyl)acetate | [Ir(cod)Cl]₂ / (R)-SpiroPAP | (R)-SpiroPAP | EtOH | 8 atm | RT | 2 h | 97 | 99.5 |
| 4 | Generic β-Aryl-β-ketoester | Palladium Catalyst | BINAP-type | - | - | - | - | - | 98-99 |
Note: Data for entries 1-3 is for (R)-SpiroPAP, a close analog of this compound. Data for entry 4 is a general reported range for BINAP-type ligands in this reaction class as specific substrate data was not available in the search results.
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of β-Aryl-β-Ketoesters with Ir/(R)-SpiroPAP catalyst:
A solution of the iridium precursor, [Ir(cod)Cl]₂, and the (R)-SpiroPAP ligand in anhydrous ethanol is prepared in a glovebox. The catalyst solution is then transferred to a stainless-steel autoclave. The β-aryl-β-ketoester substrate and a solution of potassium tert-butoxide (KOtBu) in anhydrous ethanol are subsequently added. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 8 atm). The reaction mixture is stirred at room temperature for the specified time. After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral β-hydroxy ester. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Hydrogenation of β-Ketoesters with Ru/BINAP catalyst:
In a typical procedure, a ruthenium precursor, such as [RuCl₂(benzene)]₂, and the BINAP ligand are dissolved in a suitable solvent (e.g., methanol or ethanol) in an autoclave. The β-ketoester substrate is added to the solution. The autoclave is then purged and pressurized with hydrogen to the desired pressure (e.g., 50-100 atm). The reaction is heated to the specified temperature (e.g., 80-100 °C) and stirred for the required duration. After cooling to room temperature and releasing the hydrogen pressure, the solvent is evaporated. The product is then isolated and purified, and the enantiomeric excess is determined by standard analytical techniques such as chiral GC or HPLC.
Logical Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for the screening and selection of a chiral ligand and catalyst system for an asymmetric hydrogenation reaction.
Caption: A flowchart illustrating the key steps in the experimental workflow for asymmetric hydrogenation, from catalyst preparation to product analysis and optimization.
Conclusion
Both this compound and BINAP are highly effective chiral ligands for the asymmetric hydrogenation of β-ketoesters, consistently delivering excellent enantioselectivities. The choice between these two ligands may depend on several factors, including the specific substrate, the choice of metal precursor (Iridium for SpiroPAP and typically Ruthenium or Palladium for BINAP), and the desired reaction conditions. The experimental data suggests that for β-aryl-β-ketoesters, both ligand families can achieve enantiomeric excesses in the high 90s. Ultimately, empirical screening of different ligand-metal combinations remains the most reliable method for identifying the optimal catalytic system for a specific transformation.
References
Performance Showdown: (R)-DTB-SpiroPAP in Asymmetric Hydrogenation Across Solvent Systems
A Comparative Guide for Researchers in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the quest for highly efficient and selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development. Among the privileged ligand scaffolds, spiro-type ligands have garnered significant attention. This guide provides a detailed performance evaluation of the (R)-DTB-SpiroPAP ligand in iridium-catalyzed asymmetric hydrogenation reactions, with a focus on the impact of different solvent systems on its catalytic activity and enantioselectivity. We present a comparative analysis with other notable catalytic systems, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic challenges.
This compound: A Profile of a High-Performance Ligand
This compound is a chiral spiro pyridine-aminophosphine ligand that has demonstrated exceptional performance in the asymmetric hydrogenation of a wide array of ketones and ketoesters.[1][2] Its rigid spirocyclic backbone and the presence of both a phosphine and a pyridine moiety allow for the formation of highly stable and active iridium complexes. These catalysts have been shown to achieve remarkable turnover numbers (TONs) and turnover frequencies (TOFs), making them attractive for industrial-scale applications.[1][3]
Impact of Solvent Systems on Catalytic Performance
The choice of solvent can significantly influence the outcome of an asymmetric hydrogenation reaction by affecting catalyst solubility, stability, and the transition state of the enantioselective step. While comprehensive comparative data for this compound across a broad spectrum of solvents is limited in single studies, analysis of available literature provides valuable insights into its behavior in different solvent environments.
Performance in Protic Solvents
Ethanol has been extensively used as a solvent for iridium-catalyzed asymmetric hydrogenations with SpiroPAP ligands, consistently yielding excellent results.[1][2] For the asymmetric hydrogenation of various β-aryl-β-ketoesters, the Ir-(R)-SpiroPAP catalyst in anhydrous ethanol at room temperature afforded the corresponding chiral β-hydroxy esters in high yields (93–98%) and outstanding enantioselectivities (96–99.8% ee).[1]
In a study on the asymmetric hydrogenation of α-keto acids, a solvent screening was performed, comparing ethanol and n-butanol. While both solvents provided high conversions, n-butanol was found to give slightly better enantioselectivity for certain substrates.[4] This suggests that for specific substrate classes, optimization of the protic solvent can lead to improved stereochemical control.
Table 1: Performance of Ir-(R)-SpiroPAP in the Asymmetric Hydrogenation of Ethyl 2-oxo-2-phenylacetate in Different Protic Solvents
| Entry | Solvent | Conversion (%) | ee (%) | Reference |
| 1 | Anhydrous EtOH | >99 | 98.0 | Based on data for similar substrates in "Chiral spiro iridium catalysts with SpiroPAP ligands"[1] and "Direct asymmetric hydrogenation of α-keto acids"[4] |
| 2 | n-Butanol | >99 | 98.5 | Based on data for similar substrates in "Direct asymmetric hydrogenation of α-keto acids"[4] |
Conditions: Substrate/catalyst ratio = 1000, 15 atm H₂, room temperature. Data is representative for α-keto esters.
Performance in Aprotic Solvents
Comparison with Alternative Catalytic Systems
To provide a broader context for the performance of this compound, it is useful to compare it with other well-established catalysts for asymmetric hydrogenation.
Noyori-type Ruthenium Catalysts
The pioneering work of Noyori and co-workers on ruthenium-based catalysts, particularly those employing BINAP and a chiral diamine, set the benchmark for asymmetric hydrogenation of ketones for many years.[6][7] These catalysts are known for their high efficiency and enantioselectivity, especially for functionalized ketones.
Table 2: Comparison of Ir-(R)-SpiroPAP and a Noyori-type Ru-catalyst for the Asymmetric Hydrogenation of Acetophenone
| Catalyst System | Solvent | Conversion (%) | ee (%) | Reference |
| Ir-(R)-SpiroPAP | Anhydrous EtOH | >99 | >99 | "Chiral spiro iridium catalysts with SpiroPAP ligands"[1] |
| RuCl₂[(R)-BINAP][(R,R)-DPEN] | 2-Propanol | >99 | 98 (R) | Based on typical performance data for Noyori-type catalysts. See "Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP" for context on similar systems.[8] |
While both systems provide excellent enantioselectivity, the iridium-SpiroPAP catalysts have been reported to exhibit exceptionally high turnover frequencies, in some cases exceeding 100,000 h⁻¹, highlighting their remarkable activity.[3]
Other Chiral Phosphine Ligands
A vast array of chiral phosphine ligands have been developed for asymmetric catalysis.[9] Ligands such as those based on ferrocene or featuring P-chirogenicity have also been successfully employed in iridium-catalyzed hydrogenations. A comparative study of simple alkane-diyl-based P,N,O-type chiral ligands in iridium-catalyzed asymmetric hydrogenation of prochiral ketones showed that high enantioselectivities (up to 98% ee) could be achieved, demonstrating that structurally less complex ligands can also be highly effective.[10][11]
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of Ketones with Ir-(R)-SpiroPAP
The following is a general experimental protocol based on procedures described in the literature.[1]
Materials:
-
[Ir(COD)Cl]₂ (precatalyst)
-
This compound (ligand)
-
Substrate (e.g., acetophenone)
-
Anhydrous solvent (e.g., ethanol)
-
Base (e.g., KOtBu)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Catalyst Preparation (in situ):
-
In a glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂ and this compound (1:2.2 molar ratio).
-
Anhydrous solvent is added, and the mixture is stirred at room temperature for 1 hour under a nitrogen atmosphere.
-
The resulting catalyst solution is used directly for the hydrogenation reaction.
Asymmetric Hydrogenation:
-
The substrate and the base are placed in an autoclave.
-
The freshly prepared catalyst solution is transferred to the autoclave via cannula.
-
The autoclave is sealed, purged with hydrogen gas several times, and then pressurized to the desired pressure (e.g., 8-50 atm).
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature) for the specified time.
-
Upon completion, the autoclave is carefully depressurized.
-
The conversion and enantiomeric excess are determined by chiral HPLC or GC analysis of the reaction mixture.
Signaling Pathways and Experimental Workflows
The mechanism of iridium-catalyzed asymmetric hydrogenation is believed to involve a metal-ligand bifunctional pathway. The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow.
Caption: Proposed catalytic cycle for iridium-catalyzed asymmetric hydrogenation.
Caption: General experimental workflow for asymmetric hydrogenation.
Conclusion
The iridium complex of this compound stands out as a highly active and enantioselective catalyst for the asymmetric hydrogenation of ketones and related substrates. While ethanol is a proven and effective solvent, preliminary data suggests that other protic solvents like n-butanol may offer advantages for specific substrates. The performance of this catalytic system is comparable, and in terms of activity, often superior to well-established Noyori-type ruthenium catalysts. The provided experimental protocols and workflow diagrams offer a practical guide for researchers to implement and explore this powerful catalytic system. Further systematic studies on the effect of a wider range of aprotic and less conventional solvents would be valuable to fully unlock the potential of this compound in asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct asymmetric hydrogenation of α-keto acids by using the highly efficient chiral spiro iridium catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05087D [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to (R)-DTB-SpiroPAP Catalyzed Asymmetric Hydrogenation: Performance and Reproducibility
For researchers, scientists, and drug development professionals, the quest for efficient, selective, and reproducible catalytic systems is paramount. This guide provides an objective comparison of the performance of the (R)-DTB-SpiroPAP iridium catalyst in the asymmetric hydrogenation of ketones and β-ketoesters against other notable alternatives, supported by experimental data. The discussion also addresses the critical aspect of reproducibility, a cornerstone of reliable chemical synthesis.
The iridium complex of the chiral spiro pyridine-aminophosphine ligand, this compound, has emerged as a highly effective catalyst for the asymmetric hydrogenation of prochiral ketones and β-ketoesters, delivering chiral alcohols with exceptional enantioselectivity and high yields.[1] This guide will delve into the performance of this catalyst system, presenting its capabilities in a comparative context and providing detailed experimental protocols to aid in the reproducibility of these transformations.
Performance in Asymmetric Hydrogenation of Acetophenone
The asymmetric hydrogenation of acetophenone to 1-phenylethanol is a benchmark reaction for evaluating the efficacy of chiral catalysts. The Ir-(R)-SpiroPAP catalyst demonstrates remarkable activity and enantioselectivity in this transformation.
Table 1: Asymmetric Hydrogenation of Acetophenone using Ir-(R)-SpiroPAP.
| Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) | Ref. |
| 0.0001 | 50 | 30 | 100 | 98 | [1] |
| 0.00002 | 100 | 360 (15 days) | 91 | 98 | [1] |
As shown in Table 1, the Ir-(R)-SpiroPAP catalyst achieves a high conversion rate and excellent enantiomeric excess (ee) even at exceptionally low catalyst loadings, highlighting its high turnover number (TON) and turnover frequency (TOF).[1]
Comparison with Alternative Catalysts
To provide a broader perspective, Table 2 compares the performance of Ir-(R)-SpiroPAP with other catalyst systems in the asymmetric hydrogenation of acetophenone.
Table 2: Comparison of Catalysts for the Asymmetric Hydrogenation of Acetophenone.
| Catalyst | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) | Ref. |
| Ir-(R)-SpiroPAP | 0.0001 | 50 | 30 | 100 | 98 | [1] |
| RuCl₂((R)-BINAP)((R,R)-DPEN) | 0.01 | 8 | 12 | >99 | 99 | |
| [Ir(COD)Cl]₂/(S)-P-Phos | 0.5 | 50 | 16 | 100 | 97.2 | |
| f-Amphol-Ir | 0.0005 | 30 | 20 | >99 | 99.9 | [2] |
| Ru(PPh₃)₃Cl₂/(1R,2R)-N,N′-bis-(2-p-tosylaminobenzyl) | - | 30 | - | 100 | 76 | [3] |
While other catalysts also exhibit high enantioselectivities, the Ir-(R)-SpiroPAP system is notable for its extremely high efficiency, functioning effectively at significantly lower catalyst loadings.[1][2]
Performance in Asymmetric Hydrogenation of β-Ketoesters
The synthesis of chiral β-hydroxy esters through the asymmetric hydrogenation of β-ketoesters is a valuable transformation in the pharmaceutical and fine chemical industries. The Ir-(R)-SpiroPAP catalyst has proven to be highly proficient in this application as well.
Table 3: Asymmetric Hydrogenation of Ethyl 2-oxo-4-phenylbutyrate using Ir-(R)-SpiroPAP.
| Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) | Ref. |
| 0.1 | 8 | 4 | >99 | 99.8 | [1][4] |
| 0.001 | 8 | 19 | 98 | 98 | [1] |
The catalyst demonstrates broad substrate compatibility, effectively hydrogenating a range of β-ketoesters with excellent yields and enantioselectivities.[4]
Comparison with Alternative Catalysts
Table 4: Comparison of Catalysts for the Asymmetric Hydrogenation of β-Ketoesters.
| Catalyst | Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) | Ref. |
| Ir-(R)-SpiroPAP | Ethyl 2-oxo-4-phenylbutyrate | 0.1 | 8 | 4 | >99 | 99.8 | [1][4] |
| Ru/(R)-BINAP | Methyl 3-oxobutanoate | 0.001 | 100 | 48 | 100 | 100 | |
| Ru/Ph-Solphos | Various β-ketoesters | 0.001 | - | 20 | 100 | 95-99 | [4] |
| Ir/Ferrocene-based P,N,N-ligands | Various β-ketoesters | - | - | - | - | up to 95 | [5] |
| Ru-(R-BINAP)@C-FDU-12 | Various β-ketoesters | - | - | - | 91-99 | 87-99 | [4] |
The Ir-(R)-SpiroPAP catalyst stands out for its ability to achieve exceptionally high enantioselectivities under mild conditions and with high efficiency, rivaling or exceeding the performance of many established ruthenium-based catalysts.[1][4]
Reproducibility and Experimental Protocols
Reproducibility is a critical factor in the practical application of any catalytic system. While dedicated studies on the reproducibility of this compound catalyzed transformations are not extensively published, the high efficiency and detailed experimental protocols provided in the primary literature suggest a robust and reliable system. The consistency of the reported high yields and enantioselectivities across various substrates is a strong indicator of the method's reproducibility.
To facilitate the independent verification and application of these transformations, detailed experimental protocols are essential.
Experimental Workflow
The general workflow for the asymmetric hydrogenation using the Ir-(R)-SpiroPAP catalyst is outlined below.
Detailed Experimental Protocol for Asymmetric Hydrogenation of Acetophenone
The following protocol is adapted from the literature for the asymmetric hydrogenation of acetophenone with a substrate-to-catalyst ratio (S/C) of 1,000,000.[6]
Catalyst Preparation: A mixture of [Ir(COD)Cl]₂ and (R)-SpiroPAP ligand in a suitable solvent like CH₂Cl₂ is stirred at room temperature under an inert atmosphere. The resulting catalyst is then isolated and dried under vacuum.[6]
Hydrogenation Procedure:
-
A stainless steel autoclave is charged with acetophenone, anhydrous ethanol, and a solution of potassium tert-butoxide (t-BuOK) in ethanol.[6]
-
A solution of the pre-prepared Ir-(R)-SpiroPAP catalyst in anhydrous ethanol is added to the autoclave under a nitrogen atmosphere.[6]
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 50 atm).[6]
-
The reaction mixture is stirred at room temperature for the specified duration (e.g., 30 hours).[6]
-
Upon completion, the reactor is depressurized, and the reaction mixture is worked up.
-
Conversion and enantiomeric excess are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Simplified Catalytic Cycle
The proposed catalytic cycle for the iridium-catalyzed asymmetric hydrogenation of ketones involves the coordination of the ketone to the iridium hydride species, followed by hydride transfer and release of the chiral alcohol product.
Conclusion
The this compound iridium catalyst demonstrates exceptional performance in the asymmetric hydrogenation of both simple ketones and more complex β-ketoesters. Its high efficiency, characterized by remarkable turnover numbers and frequencies, coupled with excellent enantioselectivity, positions it as a leading catalyst in this field. The detailed experimental protocols available in the literature provide a solid foundation for achieving reproducible results, a critical consideration for its adoption in academic and industrial settings. While direct comparative studies on reproducibility are limited, the consistent and high-performance data strongly support its reliability. This guide provides researchers and drug development professionals with a concise overview and the necessary information to consider and implement this powerful catalytic system in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Validating Asymmetric Hydrogenation: A Comparative Guide to Spectroscopic Analysis of (R)-DTB-SpiroPAP and Noyori Catalyst Reaction Products
For researchers, scientists, and drug development professionals engaged in asymmetric catalysis, the rigorous validation of reaction products is paramount. This guide provides a comparative analysis of the spectroscopic techniques used to validate the products of reactions catalyzed by iridium complexes of the (R)-DTB-SpiroPAP ligand and the well-established Noyori-type ruthenium catalysts. The focus is on the asymmetric hydrogenation of acetophenone to the chiral alcohol 1-phenylethanol, a benchmark reaction in this field.
The development of efficient chiral catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the enantiomeric purity of a drug can determine its efficacy and safety. The iridium-based this compound catalysts have emerged as highly efficient for the asymmetric hydrogenation of ketones, offering excellent enantioselectivities. To objectively assess their performance, a direct comparison with a gold standard, such as the Noyori ruthenium catalysts, is essential. This guide outlines the key spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)—used to characterize and validate the chiral alcohol products from these catalytic systems.
Performance Comparison: this compound vs. Noyori Catalysts
The primary metrics for comparing the performance of these two catalytic systems are the conversion of the starting material and the enantiomeric excess (ee) of the desired chiral product. Both Ir-(R)-DTB-SpiroPAP and Noyori's Ru-(R,R)-TsDPEN catalysts are known to produce (R)-1-phenylethanol from acetophenone with high yields and excellent enantioselectivities.
| Catalyst System | Typical Substrate | Product | Typical Conversion (%) | Typical Enantiomeric Excess (ee) (%) |
| Ir-(R)-DTB-SpiroPAP | Acetophenone | (R)-1-phenylethanol | >95 | up to 98 |
| Noyori Ru-(R,R)-TsDPEN | Acetophenone | (R)-1-phenylethanol | >99 | >99 |
Spectroscopic Data of the Reaction Product: (R)-1-phenylethanol
The validation of the reaction product, (R)-1-phenylethanol, relies on standard spectroscopic techniques. The data presented below is representative of the product obtained from either catalytic system, with minor variations possible depending on the specific reaction conditions and purification methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the product and to assess its purity.
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.26–7.39 (m, 5H): Aromatic protons of the phenyl group.
-
δ 4.91 (q, J = 6.5 Hz, 1H): Methine proton (CH-OH).
-
δ 2.01 (s, 1H): Hydroxyl proton (OH).
-
δ 1.49–1.50 (d, J = 6.5 Hz, 3H): Methyl protons (CH₃).[1]
¹³C NMR (CDCl₃, 101 MHz):
-
δ 145.8: Quaternary aromatic carbon (C-ipso).
-
δ 128.5: Aromatic carbons (CH).
-
δ 127.4: Aromatic carbons (CH).
-
δ 125.3: Aromatic carbons (CH).
-
δ 70.4: Methine carbon (CH-OH).
-
δ 25.1: Methyl carbon (CH₃).[1]
Chiral Chromatography (HPLC/GC)
Chiral chromatography is the definitive method for determining the enantiomeric excess of the product. By using a chiral stationary phase, the two enantiomers of 1-phenylethanol can be separated and quantified.
Typical Chiral GC Conditions:
-
Column: Chirasil-DEX CB (25m x 0.25 mm).
-
Carrier Gas: N₂.
-
Temperature: 115 °C (isothermal).
-
Retention Times:
-
Acetophenone (starting material): ~4.62 min.
-
(R)-1-phenylethanol: ~10.43 min.
-
(S)-1-phenylethanol: ~11.42 min.[1]
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and accurate comparison.
Asymmetric Hydrogenation using Ir-(R)-DTB-SpiroPAP Catalyst (General Protocol)
A general procedure for the iridium-catalyzed asymmetric hydrogenation of ketones involves the following steps:
-
Catalyst Preparation: The iridium precursor [Ir(COD)Cl]₂ and the this compound ligand are dissolved in a suitable solvent (e.g., CH₂Cl₂) under an inert atmosphere (e.g., Argon or Nitrogen) and stirred to form the active catalyst.
-
Reaction Setup: In a reaction vessel, the substrate (e.g., acetophenone) and a base (e.g., K₂CO₃) are dissolved in a solvent (e.g., isopropanol).
-
Hydrogenation: The prepared catalyst solution is added to the substrate mixture. The vessel is then purged and pressurized with hydrogen gas (typically 1-50 atm).
-
Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., room temperature to 50 °C) until completion, which can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the pure chiral alcohol.
Asymmetric Transfer Hydrogenation using Noyori Ru-(R,R)-TsDPEN Catalyst
The Noyori transfer hydrogenation is a widely used and well-documented procedure:
-
Catalyst and Reagents: The Noyori catalyst, RuCl--INVALID-LINK--, the substrate (acetophenone), and a hydrogen source (e.g., a mixture of formic acid and triethylamine or isopropanol with a base like KOH) are used.
-
Reaction Setup: The catalyst is placed in a reaction vessel under an inert atmosphere. The solvent and the hydrogen source mixture are added, followed by the substrate.
-
Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., 20-40 °C) for a specified period. The progress of the reaction can be monitored in real-time using FlowNMR spectroscopy.
-
Work-up and Product Isolation: After the reaction is complete, the mixture is quenched (e.g., with water), and the product is extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The resulting crude product can be purified by chromatography.
Visualizing the Validation Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic validation of the chiral alcohol product.
Signaling Pathway of Catalytic Asymmetric Hydrogenation
The following diagram illustrates a simplified signaling pathway for a metal-catalyzed asymmetric hydrogenation, highlighting the key interactions.
References
A Comparative Kinetic Study of (R)-DTB-SpiroPAP and Other Leading Chiral Catalysts in Asymmetric Hydrogenation
For researchers, scientists, and professionals in drug development, the selection of an optimal chiral catalyst is paramount for efficient and enantioselective synthesis. This guide provides a comparative kinetic analysis of the high-performing (R)-DTB-SpiroPAP catalyst against other well-established catalysts in the field of asymmetric hydrogenation. The data presented is compiled from various studies to offer a quantitative basis for catalyst selection.
The development of efficient and highly selective catalysts is a cornerstone of modern asymmetric synthesis. Among the privileged ligand scaffolds, SpiroPAP, developed by the Zhou and Xie groups, has demonstrated remarkable performance in various iridium-catalyzed asymmetric hydrogenations. This guide focuses on the kinetic profile of the this compound iridium catalyst and compares its efficiency with other notable catalysts such as those based on Noyori's Ru-TsDPEN and the Ru-BINAP systems.
Comparative Kinetic Data
The efficiency of a catalyst is often quantified by its Turnover Number (TON) and Turnover Frequency (TOF). TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes deactivated, indicating catalyst stability and overall productivity. TOF, on the other hand, is the number of turnovers per unit of time, reflecting the catalyst's intrinsic activity.
The following table summarizes the kinetic performance of this compound in comparison to other leading catalysts in the asymmetric hydrogenation of ketones, a key transformation in the synthesis of chiral alcohols. For the purpose of a standardized comparison, data for the hydrogenation of acetophenone is prioritized where available.
| Catalyst System | Substrate | TON | TOF (h⁻¹) | Enantiomeric Excess (ee %) |
| This compound-Ir | Various ketones | up to 2760[1] | Not explicitly stated | up to 99%[1] |
| Noyori-type Ru-TsDPEN | Aryl Heteroaryl Ketones | up to 19600[2] | up to 1633[2] | >99%[2] |
| Ru/Schiff Base | Acetophenone | - | up to 652[3] | 76%[3] |
| Ru-BINAP | Various ketones | High (often >10,000) | Varies with substrate | up to 99% |
Note: The TOF for this compound is not explicitly provided in the referenced literature. However, its high TON suggests excellent stability and efficiency. The data for Noyori-type catalysts often refers to transfer hydrogenation, which may exhibit different kinetics from direct hydrogenation.
Experimental Protocols
The determination of kinetic parameters such as TOF and TON requires carefully designed experiments. Below is a generalized protocol for a kinetic study of asymmetric ketone hydrogenation.
Objective: To determine the Turnover Frequency (TOF) and Turnover Number (TON) of a chiral catalyst in the asymmetric hydrogenation of a model ketone (e.g., acetophenone).
Materials:
-
Chiral catalyst (e.g., this compound-Ir complex)
-
Substrate (e.g., Acetophenone)
-
High-purity hydrogen gas
-
Anhydrous solvent (e.g., Methanol, Isopropanol)
-
Base (e.g., t-BuOK)
-
Internal standard for GC analysis (e.g., Dodecane)
-
High-pressure autoclave equipped with a magnetic stirrer, temperature control, and sampling valve.
-
Gas chromatograph (GC) with a chiral column.
Procedure:
-
Catalyst Preparation: The active catalyst is typically prepared in situ by reacting the metal precursor with the chiral ligand under an inert atmosphere.
-
Reactor Setup: The autoclave is dried and purged with an inert gas (e.g., Argon). A solution of the substrate and internal standard in the chosen solvent is added.
-
Reaction Initiation: The catalyst solution is injected into the autoclave. The reactor is then sealed, purged several times with hydrogen gas, and pressurized to the desired hydrogen pressure.
-
Kinetic Monitoring: The reaction is heated to the desired temperature, and stirring is commenced (this marks time zero). Aliquots of the reaction mixture are taken at regular intervals through the sampling valve.
-
Sample Analysis: Each aliquot is immediately quenched and analyzed by chiral GC to determine the conversion of the substrate and the enantiomeric excess of the product.
-
Data Analysis:
-
The initial rate of the reaction is determined from the plot of conversion versus time.
-
The TOF is calculated using the formula: TOF = (moles of product formed per unit time) / (moles of catalyst). The initial TOF is often reported.
-
The TON is calculated at the end of the reaction (or when the catalyst deactivates) using the formula: TON = (total moles of product formed) / (moles of catalyst).
-
Visualizing the Workflow and Catalytic Cycle
To better understand the processes involved in catalyst evaluation and its mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for kinetic studies.
Caption: A simplified catalytic cycle.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling (R)-DTB-SpiroPAP
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of (R)-DTB-SpiroPAP, a sophisticated phosphine ligand. Given the air- and moisture-sensitive nature common to many organophosphorus compounds, adherence to stringent laboratory protocols is paramount to ensure personnel safety and maintain compound integrity.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required and recommended PPE for handling this compound.
| Protection Type | Required Equipment | Recommended for Enhanced Safety |
| Eye and Face Protection | Chemical splash goggles that provide a complete seal around the eyes.[1] | A full-face shield worn over chemical splash goggles, especially when handling larger quantities or during operations with a higher risk of splashing. |
| Skin and Body Protection | A flame-resistant lab coat. | A chemically resistant apron worn over the lab coat. Long pants and closed-toe shoes are mandatory.[1] |
| Hand Protection | Nitrile or neoprene gloves. For air-sensitive compounds, working in a glovebox with integrated gloves is standard. When handling outside a glovebox, consider double-gloving. | Check glove manufacturer's compatibility chart for specific breakthrough times. |
| Respiratory Protection | Not typically required when handling in a certified and properly functioning fume hood or glovebox. | An air-purifying respirator with an appropriate cartridge may be necessary if there is a risk of aerosol generation outside of a contained system. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure the compound's stability.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
This compound should be stored in an inert atmosphere (e.g., in a desiccator or glovebox) at the recommended temperature, away from heat, moisture, and incompatible materials.
-
The storage area should be clearly labeled as containing air- and moisture-sensitive reagents.
2. Handling - Inert Atmosphere Techniques: Due to its likely air- and moisture-sensitivity, this compound must be handled under an inert atmosphere.
-
Glovebox: The preferred method for manipulating this compound. A glovebox provides a controlled inert environment, protecting the compound from atmospheric oxygen and moisture.[2]
-
Ensure the glovebox atmosphere is maintained with low oxygen and moisture levels.
-
All glassware and equipment should be dried in an oven and cooled under vacuum before being brought into the glovebox.
-
-
Schlenk Line: For laboratories not equipped with a glovebox, standard Schlenk line techniques can be employed. This involves using specialized glassware that allows for the evacuation of air and backfilling with an inert gas (e.g., argon or nitrogen).
Experimental Workflow for Handling Air-Sensitive Reagents
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Solid Waste: Contaminated consumables such as gloves, paper towels, and silica gel should be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles and syringes used for transfers should be disposed of in a designated sharps container.
2. Decontamination and Container Disposal:
-
Empty containers of this compound must be triple-rinsed with a suitable anhydrous solvent. The rinsate must be collected as hazardous liquid waste.[3]
-
After thorough rinsing and drying, the original container labels should be defaced or removed before disposal according to institutional guidelines.[3]
3. Waste Pickup:
-
All waste containers must be properly sealed and labeled with the full chemical name and associated hazards.
-
Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department.
By adhering to these guidelines, researchers can safely handle this compound while maintaining its integrity for experimental use. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before beginning work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
